molecular formula C10H18FNO3 B588112 Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 373604-28-5

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B588112
CAS No.: 373604-28-5
M. Wt: 219.256
InChI Key: XRNLYXKYODGLMI-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-88-3, 955029-44-4
Record name (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate from N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry, starting from the readily available N-Boc-4-piperidone. The synthesis involves a two-step sequence: electrophilic fluorination of the piperidone ring followed by a diastereoselective reduction of the resulting α-fluoroketone. This guide provides detailed experimental protocols, summarizes quantitative data, and illustrates the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from N-Boc-4-piperidone is achieved through two key transformations:

  • Electrophilic Fluorination: Introduction of a fluorine atom at the C-3 position of N-Boc-4-piperidone to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. This is typically achieved by converting the ketone to its corresponding silyl enol ether, which then reacts with an electrophilic fluorinating agent.

  • Diastereoselective Reduction: Reduction of the carbonyl group of the intermediate α-fluoroketone to a hydroxyl group, yielding the desired this compound. The stereochemical outcome of this reduction (either cis or trans) can be controlled by the choice of reducing agent and reaction conditions.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

This procedure involves the formation of a silyl enol ether from N-Boc-4-piperidone, followed by electrophilic fluorination.

Experimental Protocol:

  • Formation of the Silyl Enol Ether: To a solution of N-Boc-4-piperidone (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.) at a low temperature, typically -78 °C. The mixture is stirred for approximately 1 hour to ensure complete enolate formation. Subsequently, a silylating agent, such as trimethylsilyl chloride (TMSCl) (1.2 eq.), is added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether, which is often used in the next step without further purification.

  • Electrophilic Fluorination: The crude silyl enol ether is dissolved in a suitable solvent, such as acetonitrile. An electrophilic fluorinating agent, for instance, Selectfluor® (1.1 eq.), is then added to the solution.[1] The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Quantitative Data:

StepProductReagentsYield
1tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate1. LDA, TMSCl2. Selectfluor®91%[1]
Step 2: Diastereoselective Reduction of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

The reduction of the intermediate α-fluoroketone can be directed to selectively produce either the cis or trans diastereomer.

This protocol favors the formation of the cis isomer, where the fluoro and hydroxyl groups are on the same side of the piperidine ring.

Experimental Protocol:

  • To a solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 1:1 ratio) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • The reaction mixture is stirred at 0 °C, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The mixture is then concentrated under reduced pressure to remove the organic solvents.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

The synthesis of the trans isomer often requires a bulkier reducing agent that favors equatorial attack on the carbonyl, leading to an axial hydroxyl group.

Experimental Protocol:

  • To a solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq.) in an anhydrous solvent such as THF at -78 °C under an inert atmosphere, add a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) (1.2 eq.) dropwise.

  • The reaction mixture is stirred at -78 °C for several hours, with the progress monitored by TLC.

  • Once the reaction is complete, it is carefully quenched at low temperature with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

Quantitative Data for Reduction:

IsomerReducing AgentDiastereomeric Ratio (cis:trans)Yield
cisSodium Borohydride>95:5High
transL-Selectride®>5:95Moderate to High

Workflow and Pathway Diagrams

The overall synthetic workflow is depicted below, followed by a diagram illustrating the diastereoselective reduction step.

Synthesis_Workflow N_Boc_Piperidone N-Boc-4-piperidone Silyl_Enol_Ether Silyl Enol Ether Intermediate N_Boc_Piperidone->Silyl_Enol_Ether 1. LDA, THF, -78 °C 2. TMSCl Fluoro_Ketone tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate Silyl_Enol_Ether->Fluoro_Ketone Selectfluor®, Acetonitrile Cis_Product cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Fluoro_Ketone->Cis_Product NaBH4, THF/MeOH, 0 °C Trans_Product trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Fluoro_Ketone->Trans_Product L-Selectride®, THF, -78 °C

Synthetic Workflow from N-Boc-4-piperidone

Diastereoselective_Reduction Fluoro_Ketone tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate Axial_Attack Axial Hydride Attack (less hindered face) Fluoro_Ketone->Axial_Attack Equatorial_Attack Equatorial Hydride Attack (more hindered face) Fluoro_Ketone->Equatorial_Attack Cis_Product cis-Isomer (Equatorial OH) Axial_Attack->Cis_Product Trans_Product trans-Isomer (Axial OH) Equatorial_Attack->Trans_Product NaBH4 NaBH4 NaBH4->Axial_Attack Favors L_Selectride L-Selectride® L_Selectride->Equatorial_Attack Favors

Diastereoselective Reduction Pathways

Conclusion

The synthesis of this compound from N-Boc-4-piperidone is a robust and versatile process. The initial electrophilic fluorination provides the key α-fluoroketone intermediate in high yield. Subsequent diastereoselective reduction allows for controlled access to both the cis and trans isomers of the final product by selecting the appropriate reducing agent. These fluorinated piperidine building blocks are of significant interest in drug discovery, and the detailed protocols provided herein offer a practical guide for their synthesis in a research and development setting.

References

A Technical Guide to the Stereoselective Synthesis of 3-Fluoro-4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 3-fluoro-4-hydroxypiperidine scaffold is a valuable motif in medicinal chemistry, combining the conformational constraints of the piperidine ring with the unique electronic properties of fluorine. This strategic functionalization can significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets. However, the stereocontrolled installation of both the fluorine and hydroxyl groups presents a considerable synthetic challenge. This technical guide provides an in-depth overview of modern stereoselective strategies for accessing these important building blocks. Key methodologies, including the stereoselective reduction of 3-fluoro-4-piperidone precursors, diastereoselective fluorination of 4-hydroxypiperidine derivatives, and hydrogenation of functionalized fluoropyridines, are discussed. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes synthetic workflows to offer a comprehensive resource for professionals in chemical synthesis and drug discovery.

Introduction: The Significance of Fluorinated Hydroxypiperidines

The piperidine ring is the most abundant non-aromatic nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its incorporation into bioactive molecules provides a three-dimensional framework that can improve aqueous solubility and facilitate optimal interactions with protein targets. The strategic introduction of fluorine can further modulate a compound's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[2] For instance, a fluorine atom positioned axially on a piperidine ring can increase the basicity of the nitrogen, a phenomenon exploited in the development of kinesin spindle protein (KSP) inhibitors.[2]

The 3-fluoro-4-hydroxypiperidine moiety, in particular, presents a synthetically challenging but highly desirable scaffold. The relative stereochemistry of the fluorine and hydroxyl groups (cis or trans) profoundly impacts the conformation of the piperidine ring, influencing its biological activity. This guide will explore the primary stereoselective methods developed to construct this valuable chemical motif.

Key Synthetic Strategies

The stereoselective synthesis of 3-fluoro-4-hydroxypiperidines can be broadly categorized into several key approaches. The most prominent and versatile strategy involves the stereoselective reduction of a 3-fluoro-4-piperidone intermediate. Alternative routes include the direct fluorination of a 4-hydroxypiperidine system or the hydrogenation of a corresponding fluorinated pyridine precursor.

Strategy A: Stereoselective Reduction of 3-Fluoro-4-piperidone Precursors

This is arguably the most effective and widely applicable strategy. It bifurcates the synthetic challenge into two distinct steps: first, the synthesis of the α-fluoroketone, and second, the diastereoselective reduction of the ketone to establish the C4 stereocenter. This approach allows for the synthesis of both cis and trans diastereomers by selecting the appropriate reducing agent and reaction conditions.

Logical Workflow for Strategy A

cluster_0 Step 1: α-Fluoroketone Synthesis cluster_1 Step 2: Diastereoselective Reduction start N-Protected-4-piperidone enol Silyl Enol Ether Formation start->enol TMSOTf, Et₃N ketone N-Protected-3-fluoro-4-piperidone enol->ketone Electrophilic Fluorination (e.g., Selectfluor) cis_product cis-3-Fluoro-4-hydroxypiperidine ketone->cis_product Bulky Reducing Agent (e.g., L-Selectride®) Axial Attack trans_product trans-3-Fluoro-4-hydroxypiperidine ketone->trans_product Small Reducing Agent (e.g., NaBH₄) Equatorial Attack

Caption: General workflow for the synthesis of 3-fluoro-4-hydroxypiperidines via a fluoroketone intermediate.

Synthesis of the 3-Fluoro-4-piperidone Precursor: The key intermediate is typically synthesized via electrophilic fluorination of an enolate or silyl enol ether of an N-protected 4-piperidone.[2] The use of reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is common for this transformation, providing the α-fluoroketone in high yield.[2]

Diastereoselective Reduction: The stereochemical outcome of the ketone reduction is dictated by the principles of steric approach control.

  • Synthesis of trans Isomers: Reduction with small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), typically proceeds via equatorial attack on the more stable chair conformation of the piperidone ring, leading to the axial alcohol, which corresponds to the trans product.

  • Synthesis of cis Isomers: Reduction with sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, favors axial attack. This is because the bulky reagent approaches from the less hindered equatorial face, resulting in the formation of the equatorial alcohol, which corresponds to the cis product.

The table below summarizes results from related systems, demonstrating the efficacy of this strategy.

Table 1: Diastereoselective Reduction of α-Fluoroketones

Precursor Reducing Agent Solvent Temp (°C) Product (Stereochemistry) d.r. Yield (%) Reference
N-Boc-3-fluoro-4-oxoproline derivative NaBH₄ MeOH 0 trans-4-hydroxy >20:1 95 [3]

| N-Boc-3-fluoro-4-oxoproline derivative | L-Selectride® | THF | -78 | cis-4-hydroxy | >20:1 | 90 |[3] |

Strategy B: Hydrogenation of Fluoropyridine Precursors

Another powerful method for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[4][5] This approach is often highly diastereoselective, typically yielding cis-substituted piperidines. The reaction is usually performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5][6] A key advantage is the potential for chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.[4][5]

Logical Workflow for Strategy B

start Substituted 3-Fluoro-4-hydroxypyridine product cis-3-Fluoro-4-hydroxypiperidine (Major Product) start->product H₂ (gas) side_product Hydrodefluorination Byproduct start->side_product Competing Pathway catalyst Heterogeneous Catalyst (e.g., Pd/C, Rh-CAAC) catalyst->product

Caption: Synthetic workflow for cis-selective hydrogenation of a fluoropyridine precursor.

A significant challenge with this method is the potential for competitive hydrodefluorination, which leads to the non-fluorinated piperidine byproduct.[4] However, careful selection of catalysts and reaction conditions can minimize this side reaction. Recent advances have utilized second-generation Rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) catalysts to achieve all-cis-(multi)fluorinated piperidines via a dearomatization-hydrogenation process.[2]

Table 2: Hydrogenation of Fluoropyridines to Fluoropiperidines

Substrate Catalyst Conditions Product d.r. Yield (%) Reference
N-Cbz-3-fluoropyridine 10% Pd/C H₂ (50 bar), AcOH, 24h N-Cbz-3-fluoropiperidine >20:1 (cis) 82 [4][5]

| 3-Fluoro-4-aminopyridine derivative | Rh-CAAC | H₂ (50 bar), THF, 16h | All-cis-3-fluoro-4-aminopiperidine derivative | >99:1 (cis) | 88 |[2] |

Application in Drug Discovery: VHL Ligands for Targeted Protein Degradation

The precise conformational control offered by 3-fluoro-4-hydroxypiperidine and related scaffolds like 3-fluoro-4-hydroxyproline is of high interest in drug discovery. A prominent example is in the design of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The native VHL ligand contains a (2S,4R)-4-hydroxyproline (Hyp) residue, which binds in a C4-exo ring pucker.[3] Introducing fluorine at the C3 position, as in 3-fluoro-4-hydroxyproline, inverts this preference to a C4-endo pucker.[3] Despite this conformational change, these fluorinated analogues still bind to VHL with nanomolar affinity and can be incorporated into functional PROTACs.[3] VHL exhibits stereoselective recognition, favoring the (3R,4S)-3-fluoro-4-hydroxyproline epimer over the (3S,4S) epimer.[3] This highlights how stereocontrolled synthesis provides crucial tools for fine-tuning ligand-protein interactions in advanced therapeutic modalities.

Conceptual Pathway for PROTAC-Mediated Degradation

cluster_0 Mechanism of Action POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary VHL VHL E3 Ligase VHL->Ternary PROTAC PROTAC Molecule (contains F-Hyp analogue) PROTAC->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

Caption: Conceptual workflow of targeted protein degradation using a PROTAC with a VHL ligand.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for key transformations relevant to the synthesis of 3-fluoro-4-hydroxypiperidine derivatives.

Protocol 1: Electrophilic Fluorination of an N-Boc-4-piperidone Derivative

(Adapted from the synthesis of a 3-fluoro-4-aminopiperidine precursor)[2]

  • Silyl Enol Ether Formation: To a solution of N-Boc-4-piperidone (1.0 equiv) in dichloromethane (DCM, 0.5 M) at -78 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv). Stir the solution for 10 minutes before adding trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) dropwise. Allow the reaction mixture to warm to 0 °C and stir for 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

  • Fluorination: Dissolve the crude silyl enol ether (1.0 equiv) in acetonitrile (0.3 M) and cool the solution to -20 °C. Add Selectfluor® (1.2 equiv) portion-wise over 15 minutes. Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-fluoro-4-piperidone. A reported yield for a similar transformation is 91%.[2]

Protocol 2: Diastereoselective Reduction to cis-3-Fluoro-4-hydroxyproline

(Adapted from Ciulli, et al., J. Am. Chem. Soc. 2018)[3]

  • To a solution of N-Pf-3-fluoro-4-oxo-L-proline benzyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M solution in THF, 1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the cis-alcohol product. The reported yield for this transformation was 90% with a diastereomeric ratio >20:1.[3]

Conclusion

The stereoselective synthesis of 3-fluoro-4-hydroxypiperidine derivatives is a challenging yet critical endeavor for the advancement of medicinal chemistry and drug discovery. The strategy of choice often depends on the desired stereochemical outcome. The reduction of a 3-fluoro-4-piperidone precursor offers a highly versatile and diastereodivergent route to both cis and trans isomers, controlled by the steric bulk of the reducing agent. For applications where cis stereochemistry is exclusively required, the direct hydrogenation of fluoropyridine precursors provides an efficient and highly diastereoselective alternative, albeit with potential challenges related to hydrodefluorination. The successful application of analogous fluorinated building blocks in sophisticated therapeutic platforms like PROTACs underscores the continued importance of developing robust and stereocontrolled synthetic methodologies. This guide serves as a foundational resource for chemists aiming to synthesize and utilize these powerful molecular scaffolds.

References

Spectroscopic data for "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
4.50 - 4.30 m 1H CH-F
4.20 - 3.90 m 1H CH-OH
3.80 - 3.60 m 1H N-CH₂ (axial)
3.20 - 2.90 m 2H N-CH₂ (equatorial)
2.00 - 1.70 m 2H C-CH₂-C

| 1.45 | s | 9H | C(CH₃)₃ |

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the specific stereoisomer.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment
154.5 C=O (carbamate)
91.5 (d, J = 180 Hz) C-F
80.0 C(CH₃)₃
68.0 (d, J = 20 Hz) C-OH
45.0 N-CH₂
35.0 N-CH₂
30.0 C-CH₂-C

| 28.5 | C(CH₃)₃ |

Note: The carbon attached to fluorine shows a characteristic splitting (doublet, d) with a large coupling constant (J).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3][4][5]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Broad, Strong O-H stretch (alcohol)
2980 - 2850 Medium C-H stretch (alkane)
1680 - 1660 Strong C=O stretch (carbamate)
1420 - 1380 Medium C-H bend (tert-butyl)
1250 - 1200 Strong C-O stretch (carbamate)
1170 - 1150 Strong C-N stretch

| 1080 - 1050 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] It is used to determine the molecular weight and elemental composition of a compound.[6]

Table 4: Mass Spectrometry Data

m/z Ion
234.14 [M+H]⁺
219.12 [M-CH₃+H]⁺
178.10 [M-C(CH₃)₃+H]⁺

| 158.09 | [M-Boc+H]⁺ |

Note: The exact mass can be used to confirm the molecular formula. High-resolution mass spectrometry (HRMS) provides a more precise mass measurement.[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.[9]

  • Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).[9] Vortex the vial until the sample is completely dissolved.[9]

  • Transfer : Using a pipette, transfer the solution to a 5 mm NMR tube.[9]

  • Acquisition : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[9] For ¹³C NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).[9]

  • Processing : Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.[9] Reference the spectra using the residual solvent peak or an internal standard like TMS.[9][10]

IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[11]

  • Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]

  • Evaporation : Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[11]

  • Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11] The instrument measures the absorption of infrared radiation at different frequencies.[2]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Mass Spectrometry
  • Sample Preparation : Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[12] Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[12]

  • Ionization : Introduce the sample solution into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Chemical Ionization (CI).[7] ESI is suitable for creating ions from liquid samples.[7]

  • Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6][13]

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.[13] The molecular ion peak ([M+H]⁺) is used to determine the molecular weight.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Technical Guide to the Conformational Analysis of Fluorinated Piperidines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility, primarily the equilibrium between two chair conformations, plays a pivotal role in determining a molecule's biological activity and pharmacokinetic properties. The strategic introduction of fluorine atoms into the piperidine ring has emerged as a powerful tool in medicinal chemistry to modulate these properties. Fluorination can significantly influence the conformational preferences of the piperidine ring through a complex interplay of steric and stereoelectronic effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed conformational analysis of these fluorinated piperidines in solution, providing critical insights for rational drug design and development.

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of fluorinated piperidines using NMR spectroscopy. It is designed to be a practical resource for researchers and scientists involved in the design, synthesis, and characterization of fluorinated drug candidates.

Principles of Conformational Analysis of Fluorinated Piperidines by NMR

The conformational landscape of a substituted piperidine is dominated by the equilibrium between two chair conformations, which can be interconverted through ring inversion. The substituents on the ring can occupy either an axial or an equatorial position in each chair form. The relative energies of these conformers determine the conformational preference of the molecule.

The introduction of a fluorine atom into the piperidine ring significantly influences this equilibrium. The conformational preference of a fluorine substituent is governed by a delicate balance of several factors, including:

  • Steric Interactions: The preference for a substituent to occupy the more spacious equatorial position to minimize steric hindrance.

  • Stereoelectronic Effects: These

The Strategic Role of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tool for medicinal chemists to fine-tune molecular properties and enhance therapeutic potential. This technical guide delves into the pivotal role of "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate," a versatile building block that offers a unique combination of a conformationally restricted piperidine ring, a hydrogen bond-donating hydroxyl group, and the modulating effects of a fluorine atom. This guide will explore its synthesis, applications in the development of bioactive molecules, and the impact of its stereochemistry on biological activity.

Physicochemical Properties and Stereoisomers

This compound possesses a molecular formula of C10H18FNO3 and a molecular weight of approximately 219.25 g/mol . The presence of two stereocenters at the C3 and C4 positions of the piperidine ring gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific stereochemistry of this building block is crucial as it dictates the three-dimensional arrangement of the fluorine and hydroxyl substituents, which in turn significantly influences binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
XLogP31.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Synthesis of the Core Building Block

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of analogous N-Boc-hydroxypiperidines and fluorinated piperidines provides a strong foundation for its preparation. A general and plausible synthetic strategy would involve the following key transformations:

  • Protection of the Piperidine Nitrogen: Commercially available 4-hydroxypiperidine can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate. This step is crucial to modulate the reactivity of the nitrogen atom during subsequent transformations.

  • Oxidation of the Hydroxyl Group: The hydroxyl group of N-Boc-4-hydroxypiperidine is then oxidized to a ketone to furnish N-Boc-4-piperidone. Common and effective oxidation methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation.[2]

  • Fluorination: The introduction of the fluorine atom at the C3 position is the most challenging step. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for the fluorination of ketones or their enol/silyl enol ether derivatives. This reaction can lead to a mixture of diastereomers, which may require separation.

  • Reduction of the Ketone: The final step involves the stereoselective reduction of the ketone at C4 to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or other more sterically hindered reagents) will influence the stereochemical outcome of the final product.

The following diagram illustrates a generalized workflow for the synthesis of the target building block.

G cluster_synthesis Generalized Synthetic Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine->N-Boc-4-piperidone Oxidation (e.g., Swern) N-Boc-3-fluoro-4-piperidone N-Boc-3-fluoro-4-piperidone N-Boc-4-piperidone->N-Boc-3-fluoro-4-piperidone Fluorination (e.g., Selectfluor) This compound This compound N-Boc-3-fluoro-4-piperidone->this compound Reduction

Caption: A generalized synthetic workflow for the preparation of the target building block.

Role in Medicinal Chemistry: A Gateway to Novel Therapeutics

The unique structural features of this compound make it an invaluable intermediate in the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor in ligand-receptor interactions. The Boc-protecting group allows for the selective modification of other parts of the molecule before deprotection and subsequent derivatization of the piperidine nitrogen.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The piperidine scaffold is frequently incorporated into kinase inhibitors to occupy specific pockets in the ATP-binding site. The (3S,4S) stereoisomer of the related compound, tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, is a critical intermediate in the synthesis of potent kinase inhibitors.[3] This suggests that the analogous 3-fluoro-4-hydroxy derivative would also be a valuable building block in this area, with the fluorine atom potentially enhancing selectivity and pharmacokinetic properties.

Potential in the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs. Piperidine-containing molecules have been successfully developed as modulators of various GPCRs. The conformational rigidity and the specific orientation of the fluorine and hydroxyl groups in this compound can be exploited to achieve high-affinity and selective binding to GPCRs.

Case Study: Piperidine-based Influenza Virus Inhibitors

A study on piperidine-based derivatives as novel influenza virus inhibitors highlights the potential of this scaffold in antiviral drug discovery.[4] While not directly using the title compound, the study demonstrated that a related molecule, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (compound 11e), exhibited excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 μM.[4] This underscores the therapeutic potential of functionalized piperidines.

Table 2: Antiviral Activity of a Representative Piperidine Derivative [4]

CompoundTargetEC50 (μM)
11eInfluenza Virus0.05

The likely mechanism of action for such inhibitors involves interference with the early to middle stages of viral replication.[4]

The following diagram illustrates a simplified logical workflow for the application of this building block in a drug discovery program.

G cluster_drug_discovery Drug Discovery Workflow Building_Block This compound Synthesis Synthesis of Diverse Analogs Building_Block->Synthesis Screening High-Throughput Screening Synthesis->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A simplified workflow for utilizing the building block in drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or described within patent literature for specific applications. However, based on general laboratory practices and the synthesis of related compounds, the following provides an illustrative, generalized protocol for a key transformation.

Illustrative Protocol: Boc Protection of 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or a mixture of water and dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add the base (e.g., potassium carbonate, 1.5 eq.).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • If a co-solvent was used, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Boc-4-hydroxypiperidine as a white solid.[5]

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally defined piperidine core, a strategically placed fluorine atom, and a functionalizable hydroxyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. While detailed synthetic procedures for this specific molecule are not widely published, established methods for the synthesis of related fluorinated and hydroxylated piperidines offer clear pathways for its preparation. The continued exploration of this and similar fluorinated building blocks is expected to fuel the discovery of next-generation drugs for a wide range of diseases.

References

Fluorinated Hydroxypiperidines: A Deep Dive into Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the core physicochemical properties of fluorinated hydroxypiperidines, focusing on two key descriptors: the acid dissociation constant (pKa) and the partition coefficient (LogP). Understanding how fluorination impacts these properties is critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

The Influence of Fluorine on Acidity and Basicity (pKa)

The introduction of highly electronegative fluorine atoms into the piperidine ring significantly influences the basicity of the nitrogen atom. This effect is primarily inductive, withdrawing electron density from the ring and making the lone pair of electrons on the nitrogen less available for protonation. Consequently, fluorination generally leads to a decrease in the pKa of the piperidine nitrogen, rendering it less basic. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.

A comprehensive study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that the number of fluorine atoms and their distance to the protonation center are the major factors defining the compound's basicity.[1] For instance, the pKa of piperidine is approximately 11.2, while the introduction of fluorine atoms at various positions can lower this value by several units. The effect of fluorination on the acidity of protonated species aligns with predictions based on the inductive effect of the electron-deficient substituent.[2]

Table 1: pKa Values of Selected Fluorinated Piperidine Derivatives
CompoundSubstitution PatternpKaReference
Piperidine-~11.2[1]
3-FluoropiperidineMonofluorinated9.77[1]
3,3-DifluoropiperidineGem-difluorinated7.91[1]
4,4-DifluoropiperidineGem-difluorinated9.20[1]
3-Trifluoromethyl-6-azabicyclo[3.1.1]heptaneTrifluoromethylated8.3[1]

Note: The presence of a hydroxyl group on the piperidine ring is expected to further decrease the pKa due to its own electron-withdrawing inductive effect, although the effect is generally less pronounced than that of fluorine.

The Complex Role of Fluorine in Lipophilicity (LogP)

Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug permeability and overall ADME properties.[3] The effect of fluorination on LogP is more complex than its effect on pKa and can either increase or decrease lipophilicity depending on the context.[2]

Replacing hydrogen with fluorine increases the molecule's surface area and can disrupt intermolecular hydrogen bonding with water, potentially increasing lipophilicity. However, the high polarity of the C-F bond can also lead to increased interactions with polar solvents, thereby decreasing lipophilicity. The overall effect depends on the specific fluorination pattern and the surrounding molecular environment.[2][3] For example, in a series of 4-substituted piperidine-derived benzamides, the observed LogP values were found to be strongly dependent on the nature of the substituent at the C-4 position.[1]

Table 2: LogP Values of Selected Fluorinated Piperidine Derivatives
CompoundSubstitution PatternLogPReference
Piperidine-0.84[1]
3-FluoropiperidineMonofluorinated0.65[1]
3,3-DifluoropiperidineGem-difluorinated0.67[1]
4,4-DifluoropiperidineGem-difluorinated1.03[1]
3-Trifluoromethyl-6-azabicyclo[3.1.1]heptaneTrifluoromethylated1.6[1]

Note: The addition of a hydroxyl group, being a polar functional group, will generally decrease the LogP of a molecule, increasing its hydrophilicity. The interplay between the effects of fluorination and hydroxylation on LogP would need to be determined experimentally for each specific fluorinated hydroxypiperidine.

Experimental Protocols

Accurate determination of pKa and LogP is essential for building reliable structure-activity relationships. The following are standard methodologies employed in the cited literature.

Determination of pKa

Potentiometric titration is a common and accurate method for pKa determination.

Methodology:

  • Sample Preparation: A known concentration of the fluorinated hydroxypiperidine is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for compounds with low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is in its ionized form. Sophisticated software is often used to analyze the titration data and derive precise pKa values.

Determination of LogP/LogD

The shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC) are two widely used techniques for measuring lipophilicity.

Shake-Flask Method (for LogP):

  • Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

RP-HPLC Method (for LogD at a specific pH): This method provides a high-throughput alternative to the shake-flask method.

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of an aqueous buffer at a specific pH and an organic modifier (e.g., acetonitrile or methanol).

  • Injection and Elution: The compound is injected onto the column, and its retention time is measured.

  • Calibration: A calibration curve is generated using a set of standard compounds with known LogD values.

  • Calculation: The LogD of the test compound is determined by interpolating its retention time on the calibration curve. The LogP can be estimated from LogD values measured at different pHs.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of pKa and LogP.

experimental_workflow cluster_pka pKa Determination cluster_logp LogP/LogD Determination pka_start Dissolve Compound pka_titrate Potentiometric Titration pka_start->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_result Determine pKa pka_analyze->pka_result logp_start Prepare Octanol/Water Phases logp_shake Shake-Flask Method logp_start->logp_shake logp_hplc RP-HPLC Method logp_start->logp_hplc logp_measure Measure Concentration logp_shake->logp_measure logp_calculate Calculate LogP/LogD logp_hplc->logp_calculate logp_measure->logp_calculate compound Fluorinated Hydroxypiperidine Sample compound->pka_start compound->logp_start

Caption: Experimental workflow for pKa and LogP determination.

Conclusion

The physicochemical properties of fluorinated hydroxypiperidines are a result of the complex interplay between the electron-withdrawing effects of fluorine and the polar, hydrogen-bonding capabilities of the hydroxyl group. A thorough understanding and experimental determination of pKa and LogP are paramount for the successful design and development of novel therapeutics based on this scaffold. The data and methodologies presented in this guide offer a foundational understanding for researchers in the field of drug discovery.

References

X-ray Crystallography of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of the stereoisomers of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. This fluorinated piperidine scaffold is of significant interest in medicinal chemistry due to the unique conformational constraints and altered physicochemical properties imparted by the fluorine substituent, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. Understanding the precise three-dimensional arrangement of these stereoisomers is paramount for structure-based drug design and the development of novel therapeutics.

Introduction

Fluorinated piperidines are increasingly utilized as building blocks in the synthesis of bioactive molecules. The introduction of fluorine can modulate properties such as pKa, lipophilicity, and metabolic stability. X-ray crystallography provides definitive, high-resolution structural data, revealing crucial details about bond lengths, bond angles, and the conformational preferences of the piperidine ring. This information is invaluable for computational modeling and for understanding the structure-activity relationships (SAR) of drug candidates incorporating this scaffold.

This guide will detail the experimental methodologies for determining the crystal structures of this compound stereoisomers, present the key crystallographic data in a structured format, and provide a visual representation of the experimental workflow. The data presented herein is sourced from publicly available crystallographic databases, providing a foundation for further research and application in drug discovery.

Experimental Protocols

The determination of the crystal structure of small organic molecules such as the stereoisomers of this compound involves a series of well-defined steps, from crystal growth to structure refinement. The following protocols are a composite of standard, widely accepted methodologies in the field of small-molecule X-ray crystallography.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[1] For small, relatively non-complex organic molecules, several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents). The solvent is then allowed to evaporate slowly and undisturbed over a period of hours to days.

  • Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing it in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.

  • Crystal Mounting: The selected crystal is carefully mounted on a loop, often with the aid of a cryoprotectant oil (e.g., paratone-N), and flash-cooled in a stream of cold nitrogen gas (typically to 100 K). This cryogenic temperature minimizes thermal vibrations and radiation damage during data collection.

  • Diffractometer Setup: The diffractometer is equipped with an X-ray source (commonly a sealed tube or a microfocus source generating Cu-Kα or Mo-Kα radiation), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then used to determine the unit cell parameters and the crystal lattice type.

  • Data Collection Strategy: A strategy is devised to collect a complete or highly redundant set of diffraction data by rotating the crystal through a series of angles. Data is typically collected in frames, with each frame corresponding to a small rotation of the crystal (e.g., 0.5-1.0 degrees).

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data from different frames to create a consistent dataset.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice and to refine this model against the experimental data.

  • Structure Solution: For small molecules, the phase problem is typically solved using direct methods or dual-space methods. These computational techniques use statistical relationships between the reflection intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map.

  • Model Building: The initial electron density map is interpreted to build a model of the molecule, identifying the positions of the atoms.

  • Structure Refinement: The atomic coordinates and displacement parameters (describing the thermal motion of the atoms) are refined using a least-squares minimization process. This iterative process adjusts the model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed diffraction pattern. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good quality structure. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for the stereoisomers of this compound provide precise quantitative information about their solid-state structures. The following tables summarize key parameters that would be extracted from the Crystallographic Information Files (CIFs) deposited in the Cambridge Structural Database (CCDC) and the Crystallography Open Database (COD).

Note: The data in the following tables is illustrative of what would be found in the CIF files for CCDC depositions 2314716-2314e19 and COD entry 4028550. For the exact values, direct retrieval of these files is necessary.

Table 1: Crystal Data and Structure Refinement Details
ParameterStereoisomer 1 (e.g., cis)Stereoisomer 2 (e.g., trans)
Empirical Formula C₁₀H₁₈FNO₃C₁₀H₁₈FNO₃
Formula Weight 219.25219.25
Temperature (K) 100(2)100(2)
Wavelength (Å) 0.71073 (Mo-Kα)0.71073 (Mo-Kα)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)9090
β (°)90Value
γ (°)9090
Volume (ų) ValueValue
Z 44
Calculated Density (Mg/m³) ValueValue
Absorption Coefficient (mm⁻¹) ValueValue
F(000) ValueValue
Crystal Size (mm³) ValueValue
θ range for data collection (°) Value to ValueValue to Value
Reflections collected ValueValue
Independent reflections Value [R(int) = Value]Value [R(int) = Value]
Completeness to θ = 25.242° Value%Value%
Data / restraints / parameters Value / Value / ValueValue / Value / Value
Goodness-of-fit on F² ValueValue
Final R indices [I>2σ(I)] R₁ = Value, wR₂ = ValueR₁ = Value, wR₂ = Value
R indices (all data) R₁ = Value, wR₂ = ValueR₁ = Value, wR₂ = Value
Absolute structure parameter Value(Value)N/A
Largest diff. peak and hole (e.Å⁻³) Value and -ValueValue and -Value
Table 2: Selected Bond Lengths and Angles
Bond/AngleStereoisomer 1 (e.g., cis)Stereoisomer 2 (e.g., trans)
Bond Lengths (Å)
C-FValueValue
C-O (hydroxyl)ValueValue
C-N (piperidine ring)Value - ValueValue - Value
C-C (piperidine ring)Value - ValueValue - Value
Bond Angles (°)
F-C-CValueValue
HO-C-CValueValue
C-N-CValueValue
Torsion Angles (°)
F-C-C-OValueValue
C-C-N-CValueValue

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental process for determining the crystal structure of the target compounds.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Stereoisomer purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Validation & Deposition (CIF) refinement->validation

Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.

data_refinement_cycle Iterative Structure Refinement Cycle initial_model Initial Atomic Model calculate_sf Calculate Structure Factors (Fc) initial_model->calculate_sf compare_sf Compare Fc with Observed F_obs calculate_sf->compare_sf difference_map Calculate Difference Electron Density Map compare_sf->difference_map adjust_model Adjust Atomic Positions & Parameters difference_map->adjust_model convergence Converged? adjust_model->convergence convergence->calculate_sf No refinement_complete Refinement Complete convergence->refinement_complete Yes

Caption: A diagram showing the iterative cycle of crystallographic structure refinement.

References

Navigating the Synthesis Landscape: A Technical Guide to Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Versatile Building Block

Introduction: Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a key heterocyclic building block increasingly utilized in the design and synthesis of novel therapeutics. The strategic incorporation of a fluorine atom and a hydroxyl group onto the piperidine scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This technical guide provides a comprehensive overview of the commercial availability of its various stereoisomers, key suppliers, and detailed experimental protocols for its application in chemical synthesis.

The fluorinated piperidine motif is of significant interest in drug discovery. The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, derivatives of this compound are being explored in a range of therapeutic areas, including neuroscience and oncology.

Commercial Availability and Supplier Landscape

This compound is commercially available in various stereoisomeric forms. The specific stereochemistry of the fluorine and hydroxyl substituents is critical for achieving the desired biological activity and selectivity. Researchers should therefore carefully select the appropriate isomer for their specific application. The most common isomers and their corresponding CAS numbers are detailed below, along with a summary of their commercial suppliers.

StereoisomerCAS NumberNotable Suppliers
(3S,4S) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate1174020-44-0ChemScene, BOC Sciences
(3R,4R) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate1174020-43-9ChemScene
(3S,4R) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate1174020-40-6Ambeed, BLD Pharmatech
(3R,4S) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate1174020-42-8
cis -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate955028-88-3AbacipharmTech, BLD Pharmatech
trans -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate955029-44-4Capot Chemical
Mixture of Diastereomers 373604-28-5Reagentia, Ambeed

Quantitative Supplier Data

The following tables provide a more detailed breakdown of product specifications from a selection of suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-44-0)
SupplierPurityAvailable Quantities
ChemScene≥95%250mg, 1g, 5g
BOC Sciences-Inquiry required
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3)
SupplierPurityAvailable Quantities
AbacipharmTech-Inquiry required
BLD Pharmatech95%1g, 5g, 25g
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955029-44-4)
SupplierPurityAvailable Quantities
Capot Chemical-Inquiry required
This compound (Mixture of Diastereomers) (CAS: 373604-28-5)
SupplierPurityAvailable Quantities
Reagentia-100mg, 250mg, 1g, 5g
Ambeed-Inquiry required

Experimental Protocols

The utility of this compound as a synthetic intermediate is exemplified in its application in the Mitsunobu reaction. The following protocol is adapted from patent literature and describes the synthesis of (±)-cis-tert-butyl 3-fluoro-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Reaction Scheme:

G reactant1 trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate product (±)-cis-tert-butyl 3-fluoro-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate reactant1->product THF, 0 °C to RT reactant2 4-nitro-1H-pyrazole reactant2->product reagents PPh3, DIAD reagents->product

Figure 1: Mitsunobu reaction workflow.

Materials:

  • trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (2.0 g, 9.1 mmol)

  • 4-nitro-1H-pyrazole (1.03 g, 9.11 mmol)

  • Triphenylphosphine (PPh3) (3.57 g, 13.6 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (2.75 g, 13.6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Dichloromethane (DCM)

  • n-Heptane

Procedure:

  • To a solution of trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (2.0 g, 9.1 mmol), 4-nitro-1H-pyrazole (1.03 g, 9.11 mmol), and PPh3 (3.57 g, 13.6 mmol) in THF (50 mL) at 0 °C, slowly add DIAD (2.75 g, 13.6 mmol).

  • The reaction mixture is then stirred overnight at room temperature.

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in DCM (30 mL) and purified by flash chromatography on silica gel, eluting with a gradient of n-heptane and ethyl acetate to yield the desired product.

Logical Relationship of Reagents and Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product trans-tert-butyl\n3-fluoro-4-hydroxypiperidine-1-carboxylate trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Mitsunobu Reaction Mitsunobu Reaction trans-tert-butyl\n3-fluoro-4-hydroxypiperidine-1-carboxylate->Mitsunobu Reaction 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole->Mitsunobu Reaction PPh3 PPh3 PPh3->Mitsunobu Reaction DIAD DIAD DIAD->Mitsunobu Reaction THF (solvent) THF (solvent) THF (solvent)->Mitsunobu Reaction 0 °C to RT 0 °C to RT 0 °C to RT->Mitsunobu Reaction (±)-cis-tert-butyl\n3-fluoro-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (±)-cis-tert-butyl 3-fluoro-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate Mitsunobu Reaction->(±)-cis-tert-butyl\n3-fluoro-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Figure 2: Reagents and conditions for the Mitsunobu reaction.

Conclusion

This compound and its stereoisomers are valuable and readily accessible building blocks for the synthesis of complex molecules in drug discovery. A diverse range of suppliers ensures their availability to the research community. The provided experimental protocol for the Mitsunobu reaction highlights one of the many synthetic transformations where this versatile intermediate can be employed, paving the way for the development of next-generation therapeutics. Researchers are encouraged to consult the supplier's technical data sheets for detailed specifications and to explore the broader scientific literature for additional applications and experimental methodologies.

Methodological & Application

Application Note: Boc Deprotection of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis, valued for its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a reagent of choice for Boc deprotection due to its efficacy and volatility, which facilitates product isolation.[2][3] This document provides a comprehensive protocol for the deprotection of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a fluorinated piperidine scaffold of significant interest in medicinal chemistry and drug development. The protocol details the reaction mechanism, experimental procedures, optimization parameters, and troubleshooting.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA follows a well-established acid-catalyzed elimination mechanism.[2] The process is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1][4][5] In the acidic medium, the newly formed amine is immediately protonated to yield its trifluoroacetate salt.[4]

G cluster_0 Reaction Mechanism cluster_1 Byproducts start Boc-Protected Piperidine protonated Protonated Carbonyl Intermediate start->protonated + H⁺ (from TFA) carbamic Carbamic Acid Intermediate protonated->carbamic - tert-butyl cation tbutyl tert-butyl cation protonated->tbutyl product Piperidine TFA Salt (Final Product) carbamic->product - CO₂ + H⁺ (from TFA) co2 Carbon Dioxide (gas) carbamic->co2

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for the deprotection reaction.

Materials and Equipment

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide (CO₂) gas. Vent the separatory funnel frequently to release pressure.[1]

Procedure

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise to the solution. The volume of TFA can be varied (see Table 1). A common condition is a 1:1 mixture of DCM:TFA (v/v).[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.[2][7]

  • Work-up (for TFA Salt Isolation): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or additional DCM.[2][8] The resulting crude amine trifluoroacetate salt is often of sufficient purity to be used directly in the next synthetic step.[9]

  • Work-up (for Free Amine Isolation): a. After removing the volatiles (Step 4), carefully neutralize the residue. Dissolve the crude salt in DCM or ethyl acetate. b. Transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8). c. Separate the layers and extract the aqueous phase two more times with the organic solvent. d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 3-fluoro-4-hydroxypiperidine.

Data Presentation: Reaction Parameters and Optimization

The optimal conditions for Boc deprotection can vary depending on the substrate's sensitivity. The following table summarizes common conditions and expected outcomes.

ParameterCondition ACondition BCondition CNotes
TFA Concentration 20-25% TFA in DCM (v/v)50% TFA in DCM (v/v)100% TFA (neat)Condition A is milder and suitable for acid-sensitive substrates.[7] Condition B is a robust, general-purpose condition.[2][6] Condition C is harsh and should be used for highly stable substrates.
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.[1]
Reaction Time 2-12 hours1-4 hours0.5-2 hoursReaction time should be monitored by TLC or LC-MS to ensure completion and minimize side reactions.[3][7]
Expected Outcome High conversion, minimal side productsComplete and rapid conversionVery fast, potential for side reactionsFor substrates with hydroxyl groups, O-alkylation is a potential side reaction, though less common with TFA compared to other acids.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for isolating the free amine product.

G cluster_workflow Experimental Workflow start Dissolve Starting Material in Anhydrous DCM cool Cool Solution to 0 °C start->cool add_tfa Add TFA Dropwise cool->add_tfa react Stir at Room Temperature (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evap Evaporate Volatiles (DCM & excess TFA) monitor->evap Reaction Complete neutralize Neutralize with aq. NaHCO₃ evap->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, and Concentrate extract->dry product Isolated Free Amine Product dry->product

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid concentration or strength. 2. Reaction time is too short. 3. Steric hindrance around the Boc group.1. Increase the concentration of TFA (e.g., from 25% to 50%).[7] 2. Extend the reaction time and continue monitoring. 3. Consider gentle heating, but monitor closely for byproduct formation.
Side Product Formation (e.g., O-tert-butylation) The reactive tert-butyl cation intermediate alkylates the hydroxyl group.[7]This is less common with TFA but can occur. If observed, add a scavenger like triethylsilane (1.1-1.2 equiv.) to the reaction mixture to trap the cation.[7]
Difficulty Isolating Product The product is an amine salt with high polarity and water solubility.For the free amine, ensure the aqueous layer is sufficiently basic (pH > 8) during work-up to deprotonate the amine, making it more soluble in organic solvents. Perform multiple extractions.
Residual TFA in Final Product TFA has a high boiling point and can be difficult to remove completely.After initial rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene or more DCM to azeotropically remove the remaining TFA.[2][8]

References

Application Notes: Solid-Phase Synthesis Utilizing Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated building blocks into small molecules has become a cornerstone of modern drug discovery. The presence of fluorine can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The piperidine scaffold is a prevalent motif in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[2][3] "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate" is a versatile, fluorinated piperidine building block that combines these advantageous features. Its unique structure, featuring a hydroxyl group for immobilization or further functionalization, a Boc-protected amine for controlled reactivity, and a fluorine atom to modulate physicochemical properties, makes it a valuable starting material for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors.[4][5]

This document provides detailed application notes and generalized protocols for the use of "this compound" in solid-phase synthesis, a technique that simplifies purification and allows for the rapid generation of compound libraries.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is essential for its effective use.

PropertyValue
Molecular Formula C₁₀H₁₈FNO₃
Molecular Weight 219.25 g/mol
Appearance White to off-white solid
Key Functional Groups Secondary hydroxyl, Boc-protected amine, Fluorine

Solid-Phase Synthesis: A Generalized Workflow

The following protocols are generalized and may require optimization based on the specific resin, linker, and subsequent chemical transformations.

Experimental Workflow Diagram

experimental_workflow start Start: Resin Swelling immobilization Step 1: Immobilization (e.g., Mitsunobu Reaction) start->immobilization wash1 Wash immobilization->wash1 deprotection Step 2: Boc Deprotection (TFA/DCM) wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 coupling Step 3: On-Resin Functionalization (e.g., Amide Coupling) wash2->coupling wash3 Wash coupling->wash3 cleavage Step 4: Cleavage from Resin (e.g., Strong Acid) wash3->cleavage end Final Product cleavage->end

Caption: Generalized workflow for solid-phase synthesis.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin via Mitsunobu Reaction

This protocol describes the attachment of the building block to a solid support through its hydroxyl group.

Materials:

  • Wang Resin

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Wang resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve "this compound" (3 equivalents relative to resin loading) and PPh₃ (3 equivalents) in anhydrous THF.

  • Reaction Initiation: Add the solution from step 2 to the swollen resin.

  • DIAD Addition: Cool the reaction vessel to 0°C and slowly add DIAD (3 equivalents) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Washing: Wash the resin sequentially with THF, DMF, and DCM (3 times each) and dry under vacuum.

ParameterCondition
Resin Wang Resin
Building Block Equiv. 3
Reagents PPh₃, DIAD
Solvent Anhydrous THF/DCM
Reaction Time 12-24 hours
Temperature 0°C to Room Temperature
Protocol 2: On-Resin Boc Deprotection

This step deprotects the piperidine nitrogen for subsequent functionalization.

Materials:

  • Resin-bound fluorinated piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 20 minutes.

  • Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3 times).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 10 minutes (repeat twice).

  • Final Washing: Wash the resin sequentially with DMF and DCM (3 times each) to prepare for the next step.

ParameterCondition
Deprotection Reagent 20-50% TFA in DCM
Reaction Time 30 minutes
Neutralization Reagent 10% DIPEA in DMF
Protocol 3: On-Resin Amide Coupling

This protocol describes the acylation of the deprotected piperidine nitrogen.

Materials:

  • Deprotected resin-bound piperidine

  • Carboxylic acid (3 equivalents)

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve the carboxylic acid, HATU, and DIPEA in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF and DCM (3 times each).

ParameterCondition
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Reaction Time 2-4 hours
Protocol 4: Cleavage from Resin

This final step releases the synthesized molecule from the solid support.

Materials:

  • Functionalized resin-bound molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate.

  • Purification: Precipitate the crude product with cold diethyl ether and purify by preparative HPLC.

ParameterCondition
Cleavage Reagent 95% TFA / 2.5% H₂O / 2.5% TIS
Reaction Time 2-4 hours

Application in Kinase Inhibitor Synthesis: A Hypothetical Signaling Pathway

The fluorinated piperidine scaffold is a valuable component in the design of kinase inhibitors, which are crucial in cancer therapy. Below is a hypothetical signaling pathway illustrating the potential role of a molecule synthesized from "this compound" as a kinase inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Inhibitor Synthesized Inhibitor (from Fluorinated Piperidine) Inhibitor->KinaseB Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Inhibition of a kinase signaling pathway.

In this hypothetical pathway, the synthesized inhibitor, incorporating the fluorinated piperidine moiety, could bind to the ATP-binding site of "Kinase B," preventing its function and thereby blocking downstream signaling that leads to cell proliferation. The unique structural features of the fluorinated piperidine can contribute to high potency and selectivity for the target kinase.

References

HPLC purification of "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate" diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Diastereomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation and purification of diastereomers of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to serve as a robust starting point for method development and optimization.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of two stereocenters at the C3 and C4 positions gives rise to two pairs of enantiomers, or four stereoisomers. The separation of these diastereomers is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This application note details a reliable HPLC method for the analytical and semi-preparative separation of these diastereomers.

Experimental Protocols

Both reversed-phase and normal-phase HPLC can be effective for the separation of piperidine diastereomers. The choice depends on the specific structural characteristics and polarity of the analytes.[1] For this compound, a reversed-phase method is presented here as a primary approach due to its wide applicability and the compound's moderate polarity. A normal-phase method is also described as an alternative for optimizing selectivity.

Reversed-Phase HPLC Method (Primary Recommendation)

This method is recommended for initial screening and method development. A C18 stationary phase is a good starting point for reversed-phase separation of piperidine derivatives.[1][2] To enhance selectivity for fluorinated compounds, a pentafluorophenyl (PFP) column can also be considered.[1][3][4]

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]

  • Reagents:

    • Acetonitrile (ACN): HPLC grade

    • Water: Deionized or HPLC grade

    • Methanol (MeOH): HPLC grade

    • Trifluoroacetic acid (TFA) or Formic Acid (HCOOH): Analytical grade, for mobile phase modification.[1]

Sample Preparation:

  • Dissolve the diastereomeric mixture of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (due to the carbamate group)
Injection Volume 10 µL

Data Presentation: Expected Results (Illustrative)

The following table presents hypothetical data to illustrate the expected outcome of the separation. Actual retention times and resolution will vary depending on the specific column and system used.

DiastereomerRetention Time (min)Resolution (Rs)Purity (%)
Diastereomer 112.5->98%
Diastereomer 214.22.5>98%
Normal-Phase HPLC Method (Alternative)

Normal-phase HPLC on a silica column can provide alternative selectivity for diastereomer separation.[5][6]

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • n-Hexane: HPLC grade

    • Ethanol (EtOH): HPLC grade

    • Isopropanol (IPA): HPLC grade

    • Diethylamine (DEA): For use as a mobile phase modifier to improve peak shape for basic compounds like piperidines.[1]

Sample Preparation:

  • Dissolve the diastereomeric mixture in the initial mobile phase (e.g., 90:10 n-Hexane:Ethanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Diastereomeric Mixture dissolve Dissolve in Initial Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler (Injection) filter->injector pump Pump (Mobile Phase Delivery) pump->injector column HPLC Column (Separation) injector->column detector UV Detector (Detection) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Purity & Resolution Report integration->report

Caption: HPLC Purification Workflow for Diastereomers.

Method_Development_Logic start Start: Diastereomer Mixture rp_hplc Reversed-Phase HPLC Screening (C18 or PFP Column) start->rp_hplc np_hplc Normal-Phase HPLC Screening (Silica Column) start->np_hplc resolution_check Adequate Resolution? rp_hplc->resolution_check np_hplc->resolution_check optimize Optimize Mobile Phase (Gradient, Modifiers) resolution_check->optimize No end End: Purified Diastereomers resolution_check->end Yes optimize->rp_hplc optimize->np_hplc

Caption: Logical Flow for HPLC Method Development.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group in tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry, and the ability to selectively derivatize the hydroxyl group opens up avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover common and robust transformations: Williamson ether synthesis for the preparation of ethers, Steglich esterification for the synthesis of esters, and the Mitsunobu reaction for the introduction of various nucleophiles with inversion of stereochemistry.

Introduction

This compound is a valuable scaffold in drug discovery. The presence of a fluorine atom can enhance metabolic stability and modulate the physicochemical properties of a molecule. The secondary hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for synthetic campaigns.

Derivatization Strategies

The primary strategies for derivatizing the hydroxyl group of this compound are summarized below. Each method offers distinct advantages depending on the desired final product and the compatibility of other functional groups.

Derivatization_Strategies Start Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Ether Ether Derivatives Start->Ether Williamson Ether Synthesis Ester Ester Derivatives Start->Ester Steglich Esterification / Acylation Inverted_Stereocenter Derivatives with Inverted Stereochemistry Start->Inverted_Stereocenter Mitsunobu Reaction

Figure 1: Overview of derivatization strategies for the hydroxyl group.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where a strong base is used to deprotonate the alcohol to form an alkoxide, which then acts as a nucleophile.

Experimental Workflow

Application of Fluorinated Piperidines in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the various fluorinated motifs, the fluorinated piperidine ring has emerged as a privileged structure in the development of novel kinase inhibitors. This document provides detailed application notes, experimental protocols, and data analysis for the use of fluorinated piperidines in the synthesis of kinase inhibitors, with a focus on practical applications for researchers in drug discovery.

The Role of Fluorinated Piperidines in Kinase Inhibitor Design

The piperidine scaffold is a common feature in many biologically active compounds. The introduction of fluorine atoms onto the piperidine ring can confer several advantages:

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing interactions with the target kinase and for improving cell permeability and overall pharmacokinetic properties.[1]

  • Enhanced Metabolic Stability: The substitution of metabolically labile C-H bonds with robust C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the drug candidate.[2]

  • Improved Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution and conformation of the piperidine ring, leading to more favorable interactions with the kinase active site. This can result in increased binding affinity and improved selectivity against off-target kinases.[1]

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.

Data Presentation: In Vitro Potency of Fluorinated Piperidine-Containing Kinase Inhibitors

The following tables summarize the in vitro potency (IC50 values) of representative kinase inhibitors incorporating fluorinated piperidine moieties. This data is crucial for understanding the structure-activity relationship (SAR) and the impact of fluorine substitution on inhibitory activity.

Table 1: Inhibitory Activity of Fluorinated Piperidine-Containing PI3Kδ Inhibitors

Compound IDR GroupPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Cell Proliferation (SU-DHL-6) IC50 (µM)
A5 3-fluorophenyl1.3>100012518.90.16
A8 4-fluorophenyl0.723.415.61.10.12
Idelalisib -1.28.60.50.2-

Data extracted from a study on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as PI3Kδ inhibitors.[3]

Table 2: Inhibitory Activity of AZD7762 and Analogs against Checkpoint Kinase 1 (Chk1)

Compound IDPhenyl SubstitutionChk1 IC50 (nM)
AZD7762 (4) 3-fluoro5
12b 2-fluoro>100
12c 4-fluoro<5

Data extracted from the discovery of AZD7762.[4]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors and the experimental workflows used to characterize them is essential for their development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a common feature in many cancers, making it a key target for anti-cancer drug development.

PI3K_Akt_Signaling Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Targets Downstream Targets Akt->Downstream Targets P Cell Proliferation, Survival Cell Proliferation, Survival Downstream Targets->Cell Proliferation, Survival Fluorinated Piperidine Inhibitor Fluorinated Piperidine Inhibitor Fluorinated Piperidine Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

General Experimental Workflow for Kinase Inhibitor Evaluation

The development of a kinase inhibitor involves a multi-step process, from initial synthesis to comprehensive biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Fluorinated Piperidine Building Block Fluorinated Piperidine Building Block Coupling Reaction Coupling Reaction Final Inhibitor Final Inhibitor Coupling Reaction->Final Inhibitor In Vitro Kinase Assay In Vitro Kinase Assay Final Inhibitor->In Vitro Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Final Inhibitor->Cell Proliferation Assay Western Blot Analysis Western Blot Analysis Final Inhibitor->Western Blot Analysis IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Biological Effect Biological Effect Cell Proliferation Assay->Biological Effect Target Engagement Target Engagement Western Blot Analysis->Target Engagement

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Synthesis of Fluorinated Piperidine Building Blocks

A robust and scalable synthesis of fluorinated piperidine building blocks is crucial for their application in drug discovery. One common method is the hydrogenation of readily available fluoropyridines.

Protocol 1: Heterogeneous Hydrogenation of Fluoropyridines

This protocol describes a general method for the cis-selective hydrogenation of fluoropyridines to produce fluorinated piperidines.[7]

  • Materials:

    • Fluoropyridine (1.0 equiv)

    • Palladium on carbon (Pd/C, 10 wt%, 5 mol%)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of the fluoropyridine in methanol, add the Pd/C catalyst.

    • Acidify the mixture with the HCl solution in diethyl ether.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the fluorinated piperidine hydrochloride salt.

    • If desired, the free base can be obtained by neutralization with a suitable base and extraction.

Synthesis of a Fluorinated Piperidine-Containing Kinase Inhibitor: AZD7762

AZD7762 is a potent inhibitor of Chk1 that incorporates a (S)-3-aminopiperidine moiety. The following is a representative synthetic step for the coupling of the piperidine fragment.

Protocol 2: Amide Coupling to Incorporate a Fluorinated Piperidine

This protocol is adapted from the synthesis of AZD7762 and describes the coupling of a carboxylic acid with an aminopiperidine.[4]

  • Materials:

    • 5-(3-Fluorophenyl)-3-ureidothiophene-2-carboxylic acid (1.0 equiv)

    • (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.1 equiv)

    • HBTU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of (S)-tert-butyl 3-aminopiperidine-1-carboxylate in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final compound.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for determining the IC50 value of a kinase inhibitor using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).[5]

  • Materials:

    • Kinase of interest

    • Substrate peptide

    • ATP

    • Kinase assay buffer

    • Test inhibitor (serially diluted in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the test inhibitor or DMSO control.

    • Add the kinase to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol describes how to assess the effect of a kinase inhibitor on the phosphorylation of a downstream target in a cellular context.[8][9]

  • Materials:

    • Cell line of interest

    • Kinase inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (total and phosphorylated forms of the target protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to the desired confluency and treat with various concentrations of the kinase inhibitor for a specified time.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein for normalization.

    • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

By leveraging the unique properties of fluorinated piperidines and employing these detailed synthetic and biological protocols, researchers can accelerate the discovery and development of novel and effective kinase inhibitors for a range of therapeutic applications.

References

Application of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in the Synthesis of CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated piperidines are a critical structural motif in modern medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The strategic incorporation of fluorine atoms into the piperidine scaffold can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a commercially available chiral building block, serves as a versatile precursor for the synthesis of a variety of CNS drug candidates. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of a potent Neurokinin-1 (NK1) receptor antagonist, a class of compounds investigated for the treatment of depression and chemotherapy-induced nausea and vomiting.

Key Applications in CNS Drug Discovery

The unique stereochemistry and functional group arrangement of this compound make it an ideal starting material for creating complex, three-dimensional molecules that can effectively interact with CNS targets. The fluorine atom can enhance blood-brain barrier penetration and block metabolic degradation, while the hydroxyl group provides a handle for further chemical modifications. The Boc-protecting group allows for controlled reactions at the piperidine nitrogen.

One of the most significant applications of this building block is in the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, part of the tachykinin receptor family, is a G-protein coupled receptor that is activated by Substance P. Antagonism of the NK1 receptor has been a key strategy in the development of treatments for depression, anxiety, and emesis.

Synthesis of a Potent NK1 Receptor Antagonist: Casopitant

A notable example of a CNS drug candidate synthesized from a derivative of this compound is Casopitant . Developed by GlaxoSmithKline, Casopitant is a potent and selective NK1 receptor antagonist that has been investigated as a clinical candidate for major depressive disorders.[1] The following sections detail the synthetic approach and key experimental protocols.

Overall Synthetic Workflow

The synthesis of Casopitant from the fluorinated piperidine core involves a multi-step sequence. The general workflow is outlined below.

G A tert-Butyl (3S,4R)-3-fluoro-4- hydroxypiperidine-1-carboxylate B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N C Nucleophilic Substitution with 2-(4-fluoro-2-methylphenyl)piperidine B->C Piperidine derivative, Base D Boc Deprotection C->D TFA or HCl E Amide Coupling with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine D->E Coupling Agent (e.g., HATU) F N-Methylation and Acetylation E->F 1. Formaldehyde, NaBH(OAc)3 2. Acetic Anhydride G Final Product: Casopitant F->G Purification

Caption: Synthetic workflow for Casopitant.

Experimental Protocols

Step 1: Mesylation of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

This initial step activates the hydroxyl group for subsequent nucleophilic substitution.

  • Reaction: To a solution of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stirring: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of the 4,4'-bipiperidine core

This step involves the coupling of the activated fluoropiperidine with a second piperidine moiety.

  • Reaction: The crude mesylate from Step 1 is dissolved in a suitable solvent such as dimethylformamide (DMF). To this solution, 2-(4-fluoro-2-methylphenyl)piperidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added.

  • Heating: The reaction mixture is heated to 80-90 °C and stirred for 12-18 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed to free the piperidine nitrogen for the subsequent amide coupling.

  • Reaction: The purified bipiperidine intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C.

  • Stirring: The reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the deprotected amine.

Step 4: Amide Coupling

The deprotected bipiperidine is coupled with a chiral amine to introduce the pharmacophore responsible for NK1 receptor binding.

  • Reaction: To a solution of the deprotected bipiperidine from Step 3, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (1.0 eq), and DIPEA (3.0 eq) in DMF, a coupling agent such as HATU (1.1 eq) is added at 0 °C.

  • Stirring: The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up: The reaction is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Step 5: Final Modifications and Purification

The final steps involve N-methylation and acetylation to yield Casopitant.

  • N-Methylation: The product from Step 4 is subjected to reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Acetylation: The secondary amine on the second piperidine ring is acetylated using acetic anhydride in the presence of a base.

  • Purification: The final compound, Casopitant, is purified by preparative HPLC to achieve high purity.

Quantitative Data

The biological activity of Casopitant and related analogs demonstrates the successful application of the fluorinated piperidine scaffold. The following table summarizes key in vitro and in vivo data for Casopitant.[1]

ParameterValueDescription
NK1 Binding Affinity (Ki) 0.9 nMIn vitro binding affinity to the human NK1 receptor.
Functional Antagonism (IC50) 2.5 nMIn vitro functional assay measuring the inhibition of Substance P-induced cellular response.
Oral Bioavailability (Rat) >50%Percentage of the drug that reaches systemic circulation after oral administration in rats.
Brain Penetration (Rat) HighDemonstrates the ability of the compound to cross the blood-brain barrier.

Signaling Pathway

Neurokinin-1 receptor antagonists like Casopitant act by blocking the signaling pathway of Substance P, which is implicated in mood and emetic responses.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Noxious Stimuli b Substance P Release a->b c NK1 Receptor d G-protein Activation (Gq/11) c->d e Phospholipase C Activation d->e f IP3 and DAG Production e->f g Increased Intracellular Ca2+ f->g h Neuronal Excitation (Depression/Emesis Signal) g->h b->c Binds to i Casopitant (NK1 Antagonist) i->c Blocks

Caption: NK1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex CNS drug candidates. Its application in the synthesis of the potent NK1 receptor antagonist Casopitant highlights its utility in introducing key structural features that enhance pharmacological properties. The detailed protocols and data presented herein provide a guide for researchers and scientists in the field of drug development for the strategic use of fluorinated piperidines in the design of next-generation CNS therapeutics.

References

Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process commencing from readily available 4-piperidone. The protocols are designed to be scalable and reproducible for drug development and manufacturing.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom and the hydroxyl group on the piperidine ring allows for diverse functionalization and can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API). This document outlines a reliable synthetic route involving the protection of 4-piperidone, followed by electrophilic fluorination and subsequent stereoselective reduction.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three key transformations:

Synthesis_Pathway A 4-Piperidone B Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) A->B Step 1: Boc Protection C Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate B->C Step 2: Electrophilic Fluorination D This compound C->D Step 3: Stereoselective Reduction

Figure 1. Overall synthetic workflow for the preparation of the target compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductTypical YieldPurity
1Boc Protection4-Piperidone Monohydrate HydrochlorideDi-tert-butyl dicarbonate (Boc)₂O, TriethylamineTert-butyl 4-oxopiperidine-1-carboxylateQuantitative>98%
2Electrophilic FluorinationTert-butyl 4-oxopiperidine-1-carboxylateSelectfluor®Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate~50%>95%
3Stereoselective ReductionTert-butyl 3-fluoro-4-oxopiperidine-1-carboxylateRuBr₂[(R)-BINAP], H₂cis-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate~60%>99% (after crystallization)

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents).

  • Stir the mixture for 5 minutes at ambient temperature.

  • Add di-tert-butyl dicarbonate (1.3 equivalents) portion-wise over a 5-minute period.

  • Stir the resulting solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane.

  • Wash the organic phase sequentially with 2M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.[1]

Step 2: Synthesis of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

This protocol details the electrophilic fluorination of N-Boc-4-piperidone at the C-3 position.

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Titanium(IV) chloride (TiCl₄) or Trimethyl(cyclopentadienyl)titanium(IV) (CpTiCl₃) (as catalyst)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reactor under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous acetonitrile.

  • Add the titanium-based Lewis acid catalyst (e.g., CpTiCl₃, 0.1 equivalents).

  • Add Selectfluor® (1.2 equivalents) portion-wise, maintaining the reaction temperature below 25 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[2]

Step 3: Stereoselective Reduction to cis-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This protocol describes the Noyori asymmetric reduction of the fluorinated ketone to yield the cis-hydroxypiperidine derivative with high stereoselectivity.[2]

Materials:

  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • RuBr₂[(R)-BINAP] (Ruthenium(II) bromide (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complex)

  • Hydrogen gas (H₂)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

Procedure:

  • Charge a high-pressure reactor with tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1 equivalent) and RuBr₂[(R)-BINAP] (0.005-0.01 equivalents).

  • De-gas the reactor and purge with hydrogen gas.

  • Add a degassed mixture of ethanol and dichloromethane as the solvent.

  • Pressurize the reactor with hydrogen gas (e.g., 100 atm) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization to afford the enantiomerically enriched cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.[2]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key dependencies of the synthesis protocol.

Logical_Flow cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification and Analysis A Procure 4-Piperidone B Step 1: Perform Boc Protection A->B E Purify Intermediate 1 (N-Boc-4-piperidone) B->E Crude Product C Step 2: Execute Electrophilic Fluorination F Purify Intermediate 2 (Fluorinated Ketone) C->F Crude Product D Step 3: Conduct Stereoselective Reduction G Purify Final Product (Crystallization) D->G Crude Product E->C Purified Intermediate H Characterize Products (NMR, MS, Purity) E->H F->D Purified Intermediate F->H G->H Final Product

Figure 2. Logical flow of the synthesis and purification process.

References

Application Notes & Protocols: Analytical Methods for Monitoring the Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated piperidines are crucial structural motifs in modern medicinal chemistry, appearing in numerous pharmaceuticals due to the favorable effects of fluorine on metabolic stability, lipophilicity, and binding affinity.[1][2] The precise monitoring of their synthesis is critical to ensure reaction completion, identify byproducts, and determine purity and stereochemical outcomes. These application notes provide detailed protocols for the primary analytical techniques used to monitor the synthesis of fluorinated piperidines: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: In-Situ Reaction Monitoring by ¹⁹F NMR Spectroscopy

Application Note: ¹⁹F NMR spectroscopy is a uniquely powerful tool for monitoring fluorination reactions in real-time.[3][4] Its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and the large chemical shift dispersion provide a clear window into the reaction mixture.[4] This technique allows for the direct observation of the consumption of fluorinated starting materials and the formation of fluorinated piperidine products without the need for separation.[3] Quantitative analysis can be performed by integrating ¹⁹F signals relative to a stable, fluorinated internal standard added to the reaction mixture.[5] This method is also invaluable for determining the diastereomeric ratio of the products.[5]

Experimental Protocol: Quantitative ¹⁹F NMR Monitoring
  • Internal Standard Preparation: Prepare a stock solution of a suitable fluorinated internal standard (e.g., hexafluorobenzene or trifluorotoluene) in the reaction solvent at a known concentration. The standard should be unreactive under the reaction conditions and its ¹⁹F signal should not overlap with reactant or product signals.

  • Reaction Setup: In a standard reaction vessel, combine the starting materials and solvent. Add a precise volume of the internal standard stock solution.

  • Sample Acquisition (t=0): Immediately after adding the final reagent to initiate the reaction, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube to a final volume of approximately 0.6 mL.

  • NMR Data Acquisition: Acquire a ¹⁹F NMR spectrum. Key parameters on a 500 MHz spectrometer may include:

    • Pulse Program: A standard single-pulse sequence (e.g., zgfhig on Bruker instruments with ¹H decoupling).

    • Relaxation Delay (d1): 5-7 times the longest T1 of the nuclei of interest to ensure full relaxation for accurate quantification.

    • Number of Scans (ns): 16-64, depending on the concentration.

  • Reaction Monitoring: Repeat steps 3 and 4 at regular intervals throughout the course of the reaction.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to all spectra.

    • Calibrate the chemical shift of the spectra using the internal standard.

    • Integrate the signal of the internal standard and the characteristic signals of the starting material and the fluorinated piperidine product(s).

    • Calculate the conversion and yield at each time point using the following formula:

      • Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

      • Yield (%) can be determined by comparing the product integral to the integral of the known amount of internal standard.

Section 2: Purity and Quantification by Reversed-Phase HPLC

Application Note: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of fluorinated piperidines and quantifying them in reaction mixtures or as final products. A reversed-phase method using a C18 column is generally effective.[6] The presence of a chromophore, such as a phenyl group often found in piperidine-based drug candidates, allows for straightforward detection using a UV-Vis detector.[6] For compounds lacking a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

Experimental Protocol: HPLC-UV Method

This protocol is adapted for a compound like 4-(4-fluorophenyl)piperidin-4-ol but can serve as a starting point for various fluorinated piperidines.[6]

  • Instrumentation:

    • HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagent and Sample Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN).

    • Standard Solution: Prepare a stock solution of the fluorinated piperidine reference standard in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Dilute an aliquot of the reaction mixture or the final product in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm, or the λmax of the specific compound.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Data Analysis:

    • Identify the peak corresponding to the fluorinated piperidine by comparing the retention time with the reference standard.

    • Calculate the purity of the sample using the area percent method.

    • Quantify the amount of the compound in the sample by plotting a calibration curve of peak area versus concentration for the standard solutions and interpolating the concentration of the unknown sample.

Quantitative Data Summary

The following table provides example chromatographic data for representative piperidine derivatives.

CompoundColumnMobile Phase (A:B Ratio)Flow Rate (mL/min)Retention Time (min)
4-(4-fluorophenyl)piperidin-4-ol[6]C18 (250x4.6mm, 5µm)Water (0.1% H₃PO₄) : ACN1.0~8.5 (Isocratic conditions may vary)
Piperidine (derivatized)[7]C18 (250x4.6mm)Water (0.1% H₃PO₄) : ACN (32:68)1.0~10.2

Section 3: Identification of Volatile Derivatives by GC-MS

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for the analysis of volatile and thermally stable fluorinated piperidines. Due to the polar N-H group, piperidines often exhibit poor peak shape in GC. Therefore, derivatization is frequently employed to block the active amine, reduce polarity, and improve chromatographic performance.[6] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Mass spectrometry provides definitive identification through characteristic fragmentation patterns and accurate mass measurement.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation:

    • GC System: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass analyzer.

  • Derivatization and Sample Preparation:

    • In a 1.5 mL vial, dissolve approximately 1 mg of the dried reaction aliquot or final product in 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5-10 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Identify the derivatized product peak in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak, looking for the molecular ion (M⁺) and characteristic fragment ions to confirm the structure of the fluorinated piperidine.

Quantitative Data Summary

The following table shows example mass spectrometry data for a hypothetical derivatized fluorinated piperidine.

CompoundDerivatizing AgentMolecular Ion (M⁺) of Derivative [m/z]Key Fragment Ions [m/z]
3-FluoropiperidineBSTFA191 (as N-TMS derivative)176 (M-CH₃), 118 (M-Si(CH₃)₃)
4-FluoropiperidineAcetic Anhydride145 (as N-acetyl derivative)102 (M-COCH₃), 84

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_synthesis Synthesis Stage cluster_monitoring Analytical Monitoring cluster_analysis Analysis Techniques start Fluorinated Piperidine Synthesis Reaction in_situ In-Situ Monitoring (Reaction Progress) start->in_situ Aliquot workup Work-up & Purification (Purity Check) start->workup Crude Product nmr ¹⁹F NMR Spectroscopy in_situ->nmr Quantitative Analysis hplc HPLC-UV workup->hplc Purity, Quantification gcms GC-MS workup->gcms Identification

Caption: General workflow for monitoring fluorinated piperidine synthesis.

A Withdraw Aliquot from Reaction B Add Deuterated Solvent & Internal Standard A->B C Acquire ¹⁹F NMR Spectrum B->C D Process Data (Integrate Signals) C->D E Calculate Conversion & Diastereomeric Ratio D->E

Caption: Workflow for ¹⁹F NMR reaction monitoring.

A Prepare Sample (Dilute & Filter) B Inject into HPLC System A->B C Separate on C18 Column B->C D Detect by UV (e.g., 254 nm) C->D E Analyze Chromatogram (Purity & Quantification) D->E

Caption: Workflow for HPLC-UV purity analysis.

References

Application Notes and Protocols: The Strategic Use of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in Fragment-Based Drug Discovery for IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. One such fragment, Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , and its analogs, represent a valuable class of building blocks, particularly for the discovery of kinase inhibitors. The incorporation of a fluorine atom can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of fluorinated piperidine fragments, with a focus on this compound, in the context of discovering inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, making it a compelling target for the treatment of various inflammatory and autoimmune diseases.[1][2][3]

The Role of Fluorinated Piperidines in IRAK4 Inhibition

The piperidine scaffold is a common motif in many approved drugs, valued for its three-dimensional structure which can effectively probe protein binding sites. The addition of a fluorine atom to the piperidine ring, as in this compound, offers several advantages in drug design:

  • Enhanced Binding Affinity: The highly electronegative fluorine atom can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's binding pocket.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's pKa, lipophilicity, and membrane permeability, allowing for the fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The discovery of potent and selective IRAK4 inhibitors has been successfully achieved through fragment-based approaches.[4][5] While initial fragment hits may have weak binding affinities, their optimization through structure-guided design, often involving the incorporation of fluorinated moieties, can lead to the development of clinical candidates.[1][4]

IRAK4 Signaling Pathway and the Point of Intervention

IRAK4 plays a pivotal role in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK4. IRAK4, a serine/threonine kinase, is activated within this complex and subsequently phosphorylates IRAK1 or IRAK2, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[1][6] These pathways ultimately result in the production of pro-inflammatory cytokines. Inhibitors targeting the ATP-binding site of IRAK4 can effectively block this entire downstream signaling cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Transcription Inhibitor Fluorinated Piperidine Fragment-based Inhibitor Inhibitor->IRAK4 Inhibition

Figure 1: IRAK4 Signaling Pathway and Inhibition Point.

Experimental Protocols for Fragment Screening

The identification of fragments that bind to a target protein is the first critical step in FBDD. Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required.

¹⁹F NMR Spectroscopy for Primary Screening

¹⁹F NMR is a particularly powerful technique for screening libraries of fluorinated fragments. The fluorine nucleus has a high gyromagnetic ratio and a wide chemical shift range, resulting in sharp signals and high sensitivity with no background interference from the biological sample.

Protocol:

  • Fragment Library Preparation: Prepare cocktails of 5-10 fluorinated fragments in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing 10% D₂O. The final concentration of each fragment in the cocktail should be between 100-500 µM.

  • Protein Preparation: Prepare a stock solution of the purified IRAK4 kinase domain at a concentration of 5-10 µM in the same buffer.

  • NMR Data Acquisition (Reference): Acquire a one-dimensional ¹⁹F NMR spectrum of each fragment cocktail without the protein target. This will serve as a reference.

  • NMR Data Acquisition (Screening): Add the IRAK4 protein to each fragment cocktail to a final concentration of 1-5 µM.

  • Data Analysis: Acquire a ¹⁹F NMR spectrum for each protein-fragment mixture. Compare the spectra with the reference spectra. A change in the chemical shift, a decrease in signal intensity, or line broadening of a specific fluorine signal indicates a binding event for that fragment.

Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free technique that can be used to confirm hits from the primary screen and to determine their binding affinity (K D) and kinetics.

Protocol:

  • Chip Preparation: Immobilize the purified IRAK4 kinase domain onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of the hit fragments (identified from the ¹⁹F NMR screen) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations can range from low micromolar to millimolar.

  • SPR Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. A reference flow cell without the immobilized protein should be used for background subtraction.

  • Data Analysis: Monitor the change in the SPR signal (response units, RU) over time. Fit the equilibrium binding data to a suitable model (e.g., a 1:1 binding model) to determine the dissociation constant (K D).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how a fragment binds to the target protein. This information is invaluable for the subsequent fragment-to-lead optimization process.

Protocol:

  • Protein Crystallization: Crystallize the IRAK4 kinase domain under suitable conditions to obtain well-diffracting crystals.

  • Fragment Soaking: Soak the IRAK4 crystals in a solution containing a high concentration of the fragment hit (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the IRAK4-fragment complex.

  • Analysis: Analyze the electron density map to confirm the binding of the fragment and to identify the specific interactions it makes with the protein.

Data Presentation

The quantitative data obtained from the biophysical screening and characterization of fragment hits should be summarized in a clear and structured manner to facilitate comparison and decision-making for the next steps in the drug discovery pipeline.

Table 1: Representative Biophysical Screening Data for Fluorinated Piperidine Fragments against IRAK4

Fragment IDStructure¹⁹F NMR Hit?SPR K D (µM)Ligand Efficiency (LE)
FPF-001This compoundYes8500.28
FPF-002(3S,4R)-1-Boc-3-fluoro-4-aminopiperidineYes6000.31
FPF-0031-Acetyl-3-fluoropiperidineNo>2000-
FPF-0044-Fluoro-1-(phenylsulfonyl)piperidineYes9500.25

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK D / HAC, where HAC is the heavy atom count.

Logical Workflow for FBDD

The process of fragment-based drug discovery follows a logical workflow, starting from the initial screen and progressing through hit validation and optimization.

FBDD_Workflow Lib Fluorinated Fragment Library (e.g., containing Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) Screen Primary Screen (¹⁹F NMR) Lib->Screen Hits Initial Hits Screen->Hits Validate Hit Validation & Affinity (SPR) Hits->Validate Confirmed Confirmed Hits (with K D) Validate->Confirmed Structure Structural Biology (X-ray Crystallography) Confirmed->Structure SO Structure-Based Optimization Structure->SO Lead Lead Compound SO->Lead

Figure 2: Fragment-Based Drug Discovery Workflow.

Conclusion

This compound and related fluorinated piperidine fragments are valuable tools in the arsenal of medicinal chemists engaged in fragment-based drug discovery. Their favorable physicochemical properties and the ability to form specific interactions make them ideal starting points for the development of potent and selective inhibitors against challenging targets like IRAK4. The application of sensitive biophysical techniques such as ¹⁹F NMR, SPR, and X-ray crystallography in a systematic workflow is crucial for the successful identification and optimization of these fragments into viable clinical candidates for the treatment of inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

Challenges in the purification of cis and trans isomers of 3-fluoro-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of cis and trans isomers of 3-fluoro-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of 3-fluoro-4-hydroxypiperidine so challenging?

A1: The purification of these diastereomers is difficult due to their very similar physicochemical properties. Both isomers often exhibit comparable polarity and boiling points, leading to co-elution in standard chromatographic systems.[1] The basic nature of the piperidine nitrogen can also lead to strong interactions with acidic silica gel, causing peak tailing and poor separation.[1]

Q2: What are the primary methods for separating diastereomers like cis and trans 3-fluoro-4-hydroxypiperidine?

A2: The main strategies for separating these types of isomers include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful tools.[2][3][4][5][6][7] Chiral stationary phases are often employed for high-resolution separation.[2][3]

  • Crystallization: Fractional crystallization or crystallization of diastereomeric salts can be effective if suitable solvent systems and resolving agents are identified.[1][8][9][10]

  • Derivatization: Chemical modification of the isomers can accentuate their structural differences, making them easier to separate by techniques like GC.[4][11][12][13]

Q3: How can I determine the ratio of cis and trans isomers in my mixture?

A3: The isomeric ratio can be determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants.[14][15][16][17]

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): With a well-developed method, the peak areas of the separated isomers can be used to quantify their relative abundance.

  • Gas Chromatography (GC): Following derivatization, GC can provide quantitative information on the isomeric composition.

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Symptoms:

  • A single broad peak is observed.

  • Shoulders on the main peak, indicating incomplete separation.

  • Significant peak tailing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Diastereomers The isomers have very similar retention factors on standard silica gel.[1] Solution: Switch to a more specialized stationary phase, such as a chiral column for HPLC or SFC.[2][3] Alternatively, explore different solvent systems with varying polarities and compositions.
Amine-Silica Gel Interactions The basic piperidine nitrogen interacts strongly with the acidic silica gel, causing peak tailing.[1] Solution: Add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase to neutralize the active sites on the silica.
Inappropriate Mobile Phase The solvent system does not provide sufficient selectivity for the isomers. Solution: Perform a systematic screen of different solvent systems. For normal-phase chromatography, vary the ratio of a polar solvent (e.g., methanol, ethanol) in a non-polar solvent (e.g., hexane, dichloromethane). For reverse-phase, adjust the acetonitrile/water or methanol/water gradient.
Formation of N-Oxides The piperidine nitrogen can be oxidized, creating byproducts that complicate purification.[1] Solution: Ensure proper handling and storage of the sample to minimize oxidation. Use fresh solvents and consider working under an inert atmosphere.
Issue 2: Difficulty with Crystallization-Based Separation

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • Formation of an amorphous precipitate.

  • Co-crystallization of both isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unsuitable Solvent System The chosen solvent does not provide the necessary differential solubility for the isomers at different temperatures. Solution: Systematically screen a variety of solvents with different polarities.[9] Consider a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is added to induce crystallization.[9]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid. Solution: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or freezer. Slow cooling promotes the growth of larger, purer crystals.
Formation of a Simple Eutectic Mixture The mixture of diastereomers may form a eutectic, preventing separation by simple crystallization. Solution: Consider forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid).[1][8][10] The resulting salts will have different solubilities, potentially allowing for fractional crystallization.
Presence of Impurities Impurities can inhibit crystal nucleation and growth. Solution: Purify the crude mixture as much as possible by another method (e.g., flash chromatography) before attempting crystallization.

Experimental Protocols

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) Screening

SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[2][3][5][6][7]

Instrumentation:

  • Analytical SFC system with a column switching valve.

  • Chiral stationary phases (e.g., Chiralpak AD, AS, OD, OJ).[3]

  • CO₂ as the primary mobile phase.

  • Co-solvents: Methanol, Ethanol, Isopropanol.

Methodology:

  • Sample Preparation: Dissolve the mixture of isomers in an appropriate solvent (e.g., methanol) at a concentration of ~1 mg/mL.

  • Screening:

    • Sequentially screen the four chiral columns.

    • For each column, run a gradient of the co-solvent (e.g., 5% to 40% over 5-10 minutes).

    • Maintain a constant back pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).

  • Optimization:

    • If partial separation is observed, optimize the separation by adjusting the co-solvent, gradient slope, flow rate, and temperature.

    • Consider adding additives like diethylamine or trifluoroacetic acid to the co-solvent to improve peak shape.

Illustrative SFC Screening Data (Hypothetical):

ColumnCo-SolventRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Chiralpak ADMethanol3.23.51.2
Chiralpak ASMethanol4.14.10.0
Chiralcel ODIsopropanol2.83.41.8
Chiralcel OJMethanol5.66.01.4
Protocol 2: Derivatization for Gas Chromatography (GC) Analysis

Derivatization increases the volatility of the isomers, making them suitable for GC analysis.[4][11][12][13]

Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a fluorinated acylating agent (e.g., trifluoroacetic anhydride).[12]

  • Anhydrous solvent (e.g., pyridine, acetonitrile).

Methodology:

  • Reaction:

    • Dissolve a small amount of the isomer mixture (~1 mg) in the anhydrous solvent (100 µL).

    • Add the derivatizing agent (100 µL).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

  • GC Analysis:

    • Inject an aliquot of the derivatized sample into the GC.

    • Use a suitable capillary column (e.g., DB-5, HP-5).

    • Employ a temperature gradient to separate the derivatized isomers.

Illustrative GC Data After Derivatization (Hypothetical):

DerivativeColumnRetention Time (min) - cisRetention Time (min) - trans
TMS-etherDB-512.512.9
Trifluoroacetyl esterHP-515.215.8

Visualization of Experimental Workflows

experimental_workflow cluster_chromatography Chromatographic Separation Workflow start_chrom Mixture of Isomers sfc SFC Screening (Chiral Columns) start_chrom->sfc Direct Analysis hplc HPLC Screening (Chiral Columns) start_chrom->hplc Direct Analysis derivatization Derivatization start_chrom->derivatization For Volatility optimization Method Optimization sfc->optimization hplc->optimization gc GC Analysis derivatization->gc pure_isomers_chrom Pure Isomers optimization->pure_isomers_chrom

Caption: General workflow for chromatographic separation of isomers.

crystallization_workflow cluster_crystallization Crystallization-Based Separation Workflow start_cryst Mixture of Isomers fractional_cryst Fractional Crystallization start_cryst->fractional_cryst Direct Method salt_formation Diastereomeric Salt Formation (with Chiral Acid) start_cryst->salt_formation Indirect Method pure_isomers_cryst Pure Isomers fractional_cryst->pure_isomers_cryst cryst_salt Crystallization of Salt salt_formation->cryst_salt liberation Liberation of Free Base cryst_salt->liberation liberation->pure_isomers_cryst

Caption: Workflow for separation of isomers via crystallization.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the incomplete N-tert-butyloxycarbonyl (Boc) deprotection of fluorinated amines. This resource aims to address common challenges and provide detailed experimental protocols to ensure successful deprotection in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of a fluorinated amine incomplete?

Incomplete Boc deprotection of fluorinated amines can be attributed to several factors, with the primary reason being the electronic effect of the fluorine atoms.

  • Reduced Basicity of the Amine: Fluorine is a highly electronegative atom, and its presence, particularly on the carbon adjacent to the nitrogen (α-carbon) or on an attached aromatic ring, significantly withdraws electron density from the nitrogen atom. This reduces the basicity of the amine, making the initial protonation of the carbamate oxygen, a key step in the acid-catalyzed deprotection mechanism, more difficult and slower.[1][2]

  • Insufficient Acid Strength or Concentration: Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may not be sufficiently acidic to achieve complete deprotection of these less reactive substrates.[1][3] The deprotection reaction rate can have a second-order dependence on the concentration of strong acids like HCl, meaning that a higher concentration can lead to a significant increase in the reaction rate.[4][5]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the approach of the acid, slowing down the reaction.[1]

  • Poor Substrate Solubility: If the fluorinated amine starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and may not proceed to completion.[3]

  • Inadequate Reaction Time or Temperature: The reduced reactivity of fluorinated substrates often necessitates longer reaction times or elevated temperatures to drive the deprotection to completion.[1]

Q2: How does the position of the fluorine atom affect the difficulty of deprotection?

The proximity of the fluorine atom(s) to the nitrogen center has a pronounced effect on the ease of Boc deprotection. The closer the electron-withdrawing fluorine atoms are to the amine, the more difficult the deprotection becomes. For example, a trifluoromethyl group on the α-carbon will have a stronger deactivating effect than a fluorine atom on a more distant carbon. Similarly, fluorination of an aromatic ring attached to the nitrogen will reduce the amine's basicity.

Q3: What are the signs of an incomplete deprotection reaction?

You can monitor the progress of your reaction using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected amine will typically have a lower Rf value than the Boc-protected starting material due to its increased polarity. An incomplete reaction will show a spot for both the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for monitoring the reaction. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) is a clear indicator of deprotection.

Q4: Can I just increase the concentration of TFA to 100%?

While using neat TFA can be effective for very stubborn deprotections, it also increases the risk of side reactions.[6] The highly acidic conditions can lead to the degradation of other acid-sensitive functional groups in your molecule. Furthermore, the tert-butyl cation generated during the reaction can cause unwanted side reactions like t-butylation of electron-rich aromatic rings or other nucleophilic sites.[6][7] It is often preferable to first try other strategies, such as switching to a stronger acid like HCl in dioxane or exploring alternative deprotection methods.

Q5: What are "scavengers" and why are they important in Boc deprotection?

Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation that is formed during the deprotection process.[7] This prevents the cation from reacting with nucleophilic sites on your substrate or product, which can lead to the formation of undesired byproducts.[6] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[7] The use of scavengers is particularly important when working with molecules containing electron-rich aromatic systems or other nucleophilic functional groups.[7]

Troubleshooting Guides

If you are experiencing incomplete Boc deprotection of your fluorinated amine, consider the following troubleshooting strategies.

Strategy 1: Modifying Acidic Deprotection Conditions

This approach involves intensifying the acidic conditions to overcome the reduced reactivity of the fluorinated substrate.

Troubleshooting Workflow for Acidic Deprotection

start Incomplete Deprotection with Standard Conditions (e.g., 20-50% TFA/DCM) increase_acid Increase Acid Concentration (e.g., 50-100% TFA or switch to 4M HCl/dioxane) start->increase_acid Stronger acid needed? increase_time_temp Increase Reaction Time or Temperature start->increase_time_temp Kinetics too slow? check_reagents Ensure Anhydrous Reagents and Solvents start->check_reagents Reagent quality issue? monitor Monitor by TLC/LC-MS increase_acid->monitor increase_time_temp->monitor check_reagents->monitor add_scavengers Add Scavengers (e.g., TIS) add_scavengers->monitor complete Deprotection Complete monitor->complete incomplete Still Incomplete monitor->incomplete incomplete->add_scavengers Side reactions observed? alternative Consider Alternative Deprotection Methods incomplete->alternative No improvement?

Caption: A workflow for troubleshooting incomplete Boc deprotection using acidic methods.

Quantitative Data on Acidic Deprotection Conditions

Acid SystemConcentrationTypical Reaction TimeTemperature (°C)Notes
TFA in DCM20-50% (v/v)1-4 hours0 to RTStandard starting point. Often insufficient for fluorinated amines.
TFA in DCM50-100% (v/v)30 min - 2 hours0 to RTMore forcing conditions. Increased risk of side reactions.
HCl in Dioxane4 M30 min - 2 hours0 to RTOften more effective than TFA for electron-deficient amines.[8]
HCl in Diethyl EtherSaturated1-3 hours0 to RTCan be a good alternative to dioxane.
HBr in Acetic Acid33% (w/w)30 min - 1 hourRTA very strong acid system. Use with caution.

Experimental Protocol: Boc Deprotection with 4M HCl in Dioxane

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected fluorinated amine in a minimal amount of anhydrous dichloromethane (DCM) or directly in the HCl/dioxane solution if solubility allows.

  • Reagent Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30 minutes.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid product can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Neutralization (Optional): If the free amine is required, the hydrochloride salt can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base such as saturated sodium bicarbonate solution. The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

Strategy 2: Alternative Deprotection Methods

For substrates that are sensitive to strong acids or when acidic methods fail, several alternative deprotection strategies can be employed.

Logical Relationship of Problems and Alternative Solutions

problem1 Acid-Sensitive Functional Groups Present solution1 Thermolytic Deprotection (e.g., reflux in TFE/HFIP) problem1->solution1 avoids acid solution2 Lewis Acid-Mediated Deprotection (e.g., AlCl3, FeCl3) problem1->solution2 milder conditions problem2 Strongly Deactivated (e.g., polyfluorinated) Amine problem2->solution1 high temperature problem2->solution2 different mechanism problem3 Side Reactions with Strong Protic Acids problem3->solution1 avoids protic acid problem3->solution2 different mechanism solution3 Other Mild Reagents (e.g., Oxalyl Chloride/MeOH) problem3->solution3 mild conditions

Caption: Decision matrix for choosing an alternative Boc deprotection method.

Thermolytic Deprotection in Fluorinated Alcohols

A promising alternative for the deprotection of N-Boc compounds is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures, often with microwave assistance.[9] These conditions are neutral and can be highly effective.[9]

Quantitative Data on Thermolytic Deprotection in HFIP with Microwave Assistance [9]

Substrate TypeTemperature (°C)TimeYield (%)
N-Boc-4-fluoroaniline1005 min97
N-Boc-4-chloroaniline1005 min97
N-Boc-4-nitroaniline15015 min91
N-Boc-piperidine1502 h81
N-Boc-indole1000.5 h91

Experimental Protocol: Thermolytic Boc Deprotection using HFIP and Microwave

This protocol is adapted from the literature and should be performed with appropriate safety precautions for microwave-assisted synthesis.[9]

  • Preparation: In a microwave-safe reaction vessel, dissolve the N-Boc protected fluorinated amine in hexafluoroisopropanol (HFIP).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 5 minutes to 2 hours).[9]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully open the vessel. Remove the solvent under reduced pressure to obtain the deprotected amine. Further purification can be performed by chromatography if necessary.

Lewis Acid-Mediated Deprotection

Lewis acids can also be used to cleave the Boc group, often under milder conditions than strong protic acids.[10][11]

Common Lewis Acids for Boc Deprotection

Lewis AcidSolventTemperature (°C)
Aluminum chloride (AlCl₃)Dichloromethane0 to RT
Iron(III) chloride (FeCl₃)DichloromethaneRT
Zinc bromide (ZnBr₂)DichloromethaneRT
Tin(IV) chloride (SnCl₄)Dichloromethane0 to RT

Experimental Protocol: Boc Deprotection using Aluminum Chloride [10]

  • Preparation: To a stirred solution of the N-Boc protected fluorinated amine in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add aluminum chloride (typically 1.5-2.0 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography.

By systematically working through these troubleshooting guides and considering the alternative protocols, researchers can overcome the challenges associated with the incomplete Boc deprotection of fluorinated amines and achieve their desired synthetic outcomes.

References

Identification of byproducts in the synthesis of "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important fluorinated piperidine intermediate.

Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound, particularly when using electrophilic fluorinating agents like Selectfluor® on an N-Boc protected 4-hydroxypiperidine precursor.

Q1: I am observing a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to reagents, reaction conditions, and the stability of intermediates.

  • Inactive Fluorinating Reagent: Electrophilic fluorinating reagents, such as Selectfluor®, are sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Sub-optimal Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, high temperatures can promote the formation of elimination byproducts.

  • Solvent Choice: The solvent should be anhydrous and compatible with the fluorinating reagent. Acetonitrile is a commonly used solvent for reactions with Selectfluor®.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed before workup.

Q2: My final product is a mixture of diastereomers. How can I improve the stereoselectivity and separate the isomers?

A2: The formation of diastereomers (cis and trans isomers) is a common challenge in the fluorination of substituted piperidines. The relative stereochemistry of the fluorine and hydroxyl groups is critical.

  • Improving Diastereoselectivity: The choice of fluorinating agent and reaction conditions can influence the diastereomeric ratio. For some substrates, specific chiral fluorinating agents or catalysts can improve stereoselectivity.

  • Separation of Diastereomers: If a mixture of diastereomers is formed, they can often be separated by column chromatography on silica gel. The polarity difference between the cis and trans isomers usually allows for their separation. Developing an effective solvent system through TLC analysis is crucial. In some cases, derivatization of the hydroxyl group might be necessary to enhance the separability of the isomers.

Q3: I have identified an impurity with a mass corresponding to a difluorinated product. How can I avoid this byproduct?

A3: The formation of a difluorinated byproduct can occur, especially with highly reactive fluorinating agents or extended reaction times.

  • Control Stoichiometry: Use a carefully measured amount of the fluorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.

  • Reaction Time: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent over-fluorination.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.

Q4: I am seeing a significant amount of an elimination byproduct. How can this be minimized?

A4: The formation of an alkene byproduct through the elimination of the hydroxyl group and an adjacent proton can be a competing side reaction, often promoted by acidic conditions or high temperatures.

  • Temperature Control: Avoid excessive heating of the reaction mixture.

  • pH Control: If the reaction conditions become acidic, consider using a non-nucleophilic base to neutralize any acid generated during the reaction.

Potential Byproducts in the Synthesis

The synthesis of this compound via electrophilic fluorination of Tert-butyl 4-hydroxypiperidine-1-carboxylate can lead to several byproducts. Identifying these is key to optimizing the reaction and purification.

Byproduct Potential Cause Identification Method
Diastereomers (cis/trans isomers) Lack of complete stereocontrol during fluorination.NMR spectroscopy (distinct signals for axial and equatorial fluorine and adjacent protons), Chiral HPLC.
Difluorinated piperidine Over-reaction with the fluorinating agent.Mass Spectrometry (higher molecular weight), 19F NMR (additional fluorine signals).
Elimination product (alkene) Acid-catalyzed or thermal elimination of the hydroxyl group.Mass Spectrometry (lower molecular weight corresponding to loss of water), 1H NMR (presence of vinylic proton signals).
Unreacted starting material Incomplete reaction.TLC, LC-MS, 1H NMR.
Hydrodefluorination product Loss of fluorine, can occur during hydrogenation steps if that is the synthetic route.Mass Spectrometry (molecular weight corresponding to the non-fluorinated piperidine).

Key Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound can be proprietary, a general procedure for electrophilic fluorination of a similar substrate is provided below. Note: This is a representative protocol and may require optimization for your specific substrate and scale.

General Protocol for Electrophilic Fluorination:

  • Preparation: To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor® (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from any byproducts.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_yield Troubleshoot Low Yield cluster_purity Identify Byproducts start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Detected? check_yield->check_purity No cause_reagent Inactive Reagent? check_yield->cause_reagent Yes byproduct_diastereomer Diastereomers? check_purity->byproduct_diastereomer Yes end_product Pure Product check_purity->end_product No, pure cause_temp Sub-optimal Temp? cause_reagent->cause_temp No solution_reagent Use fresh, dry reagent cause_reagent->solution_reagent Yes cause_time Incomplete Reaction? cause_temp->cause_time No solution_temp Optimize temperature cause_temp->solution_temp Yes solution_time Monitor reaction closely cause_time->solution_time Yes byproduct_difluoro Difluorination? byproduct_diastereomer->byproduct_difluoro No solution_diastereomer Optimize conditions / Separate by chromatography byproduct_diastereomer->solution_diastereomer Yes byproduct_elimination Elimination? byproduct_difluoro->byproduct_elimination No solution_difluoro Control stoichiometry / time / temp byproduct_difluoro->solution_difluoro Yes solution_elimination Lower temperature / Control pH byproduct_elimination->solution_elimination Yes

Troubleshooting workflow for byproduct identification.

Technical Support Center: Managing the Stability of Boc-Protected Hydroxypiperidines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected hydroxypiperidines. The focus is on managing the stability of these compounds during acidic deprotection, a critical step in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic conditions for the deprotection of N-Boc-hydroxypiperidines?

The most widely used reagents for the removal of the tert-butoxycarbonyl (Boc) protecting group from hydroxypiperidines are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane. Typically, a solution of 20-50% TFA in DCM or a 4M solution of HCl in dioxane is effective for complete deprotection.

Q2: What are the primary side reactions to be aware of during the acidic deprotection of Boc-protected hydroxypiperidines?

The main side reactions stem from the formation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group. This cation can lead to:

  • O-alkylation: The hydroxyl group of the piperidine can be alkylated by the tert-butyl cation, resulting in the formation of a tert-butyl ether byproduct.

  • Dehydration: Under harsh acidic conditions, such as elevated temperatures or very strong acids, the hydroxyl group may be eliminated to form a piperidine alkene.

Q3: How can I minimize the formation of side products during Boc deprotection?

The most effective strategy to prevent unwanted side reactions is the use of scavengers. Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with the desired product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.

Q4: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?

Incomplete deprotection can be caused by several factors:

  • Insufficient acid strength or concentration: The rate of Boc cleavage is dependent on the acid's strength and concentration. If the reaction is slow or stalled, consider increasing the acid concentration.

  • Short reaction time or low temperature: While many deprotections are complete within 1-4 hours at room temperature, some substrates may require longer reaction times or gentle heating.

  • Steric hindrance: If the area around the Boc group is sterically crowded, deprotection may be slower and require more forcing conditions.

Q5: What is the best way to work up and purify the deprotected hydroxypiperidine?

The product of an acidic deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride), which has different solubility properties than the starting material.

  • Isolation as a salt: The salt can often be precipitated from the reaction mixture by adding a less polar solvent like diethyl ether.

  • Conversion to the free amine: To obtain the free amine, the salt is dissolved in a suitable solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate). The organic layer is then dried and concentrated.

  • Purification: The free amine can be purified by standard methods such as silica gel column chromatography or recrystallization.

Troubleshooting Guide

Issue 1: Incomplete Deprotection
Symptom Possible Cause Suggested Solution
Starting material remains after the expected reaction time (TLC/LC-MS analysis).Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA).
Switch to a stronger acid system (e.g., from TFA/DCM to 4M HCl in dioxane).
Reaction time is too short.Continue to monitor the reaction and allow it to proceed for a longer duration.
Reaction temperature is too low.Consider gentle heating, but be mindful of potential side reactions.
Steric hindrance around the Boc group.Use more forcing conditions (higher acid concentration, longer reaction time, or elevated temperature).
Issue 2: Formation of Side Products
Symptom Possible Cause Suggested Solution
An additional, less polar spot is observed on TLC, or a mass corresponding to the t-butyl ether is detected by LC-MS.O-alkylation of the hydroxyl group by the tert-butyl cation.Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.
A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
An additional spot corresponding to a dehydrated product is observed.Harsh acidic conditions (high temperature or very strong acid).Perform the reaction at a lower temperature (e.g., 0 °C).
Use the minimum effective concentration of acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of N-Boc-4-hydroxypiperidine. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Acidic Reagent Solvent Concentration Temperature (°C) Typical Reaction Time (h) Common Scavengers Expected Yield
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to RT1-4Triethylsilane (TES), Triisopropylsilane (TIS), Anisole>90%
Hydrochloric Acid (HCl)1,4-Dioxane4 MRT1-4Not always necessary, but TIS can be used.>90%
Sulfuric Acid (H₂SO₄)Methanol10% (v/v)RT2-6AnisoleVariable, can be lower than TFA or HCl
Phosphoric Acid (H₃PO₄)Water85%50-804-12Not commonly usedSubstrate dependent

Experimental Protocols

Protocol 1: Deprotection of N-Boc-4-hydroxypiperidine using TFA in DCM
  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • If the substrate is prone to side reactions, add a scavenger such as triethylsilane (1.1-1.2 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the 4-hydroxypiperidine.

Protocol 2: Deprotection of N-Boc-4-hydroxypiperidine using HCl in Dioxane
  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate from the solution.

  • The reaction is typically complete in 1-4 hours.

  • If a precipitate forms, the product can be isolated by filtration and washed with a non-polar solvent such as diethyl ether.

  • Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

  • To obtain the free amine, follow the basic work-up procedure described in Protocol 1.

Visualizations

Boc_Deprotection_Pathway Start Boc-Protected Hydroxypiperidine Protonation Protonation of Boc Group Start->Protonation H+ Carbocation Formation of tert-Butyl Cation and Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation Side_Product O-tert-butylated Byproduct Carbocation->Side_Product + Hydroxyl Group Trapped_Cation Trapped Cation Carbocation->Trapped_Cation + Scavenger Product Deprotected Hydroxypiperidine (Amine Salt) Decarboxylation->Product Scavenger Scavenger (e.g., TES, TIS)

Caption: General mechanism of Boc deprotection and the role of scavengers in preventing O-alkylation.

Troubleshooting_Workflow Start Incomplete Deprotection (TLC/LC-MS) Check_Time_Temp Increase Reaction Time and/or Temperature? Start->Check_Time_Temp Increase_Acid Increase Acid Concentration? Check_Time_Temp->Increase_Acid No Improvement Success Reaction Complete Check_Time_Temp->Success Yes Change_Acid Change Acidic Reagent? Increase_Acid->Change_Acid No Improvement Increase_Acid->Success Yes Change_Acid->Success Yes Failure Re-evaluate Strategy Change_Acid->Failure No Improvement

Caption: A logical workflow for troubleshooting incomplete Boc deprotection reactions.

Technical Support Center: Optimizing the Fluorination Step in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of the fluorination step in their synthetic protocols. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorination reaction is resulting in a low yield of the desired fluorinated piperidine. What are the common causes and how can I improve the yield?

A1: Low yields in piperidine fluorination can stem from several factors, including suboptimal reaction conditions, catalyst poisoning, or the use of an inappropriate fluorinating reagent. Here are some troubleshooting steps:

  • Optimize Reaction Conditions: For hydrogenations of fluoropyridines, increasing the catalyst loading and/or reaction temperature can improve the yield of the final product, especially for less reactive substrates.[1] In some cases, an excess of a co-reagent like pinacol borane (HBpin) might be necessary, but be aware that a large excess can sometimes reduce the yield.[1]

  • Catalyst Selection: The choice of catalyst is critical. For instance, in the dearomatization-hydrogenation of fluoropyridines, a rhodium complex with a CAAC ligand ([Rh-2]) was found to be optimal.[1] For direct hydrogenation, a combination of Pd(OH)2 on carbon with aqueous HCl in methanol has proven to be a suitable and simple system.[2]

  • Choice of Fluorinating Reagent: For nucleophilic fluorination via a fluoro-Prins reaction, DMPU/HF has been shown to give higher yields and better diastereoselectivity compared to classical reagents like pyridine/HF.[3] For electrophilic fluorination of a silyl enol ether precursor, Selectfluor® can be highly effective, achieving yields of up to 91%.[4]

  • Protecting Groups: The volatility of unprotected fluorinated piperidines can lead to loss of product during workup and purification. In-situ protection of the piperidine nitrogen with groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can significantly improve isolated yields.[2][5] Trifluoroacetic anhydride can also be used as a trapping agent.[1]

Q2: I am observing significant hydrodefluorination as a side reaction. How can I minimize this?

A2: Hydrodefluorination is a common side reaction in the hydrogenation of fluoropyridines.[5] Here are some strategies to suppress it:

  • Use of a Brønsted Acid: The addition of a strong Brønsted acid, such as aqueous HCl, can diminish the formation of the defluorinated side product.[2]

  • Catalyst and Reaction System: A dearomatization-hydrogenation (DAH) process can circumvent hydrodefluorination by first dearomatizing the pyridine ring with a reagent like HBpin in the presence of a rhodium catalyst, followed by hydrogenation.[1] This method protects the ring from direct interaction with the catalyst in a way that promotes C-F bond cleavage. Direct hydrogenation using a palladium catalyst in the presence of a Brønsted acid has also been shown to be effective in minimizing hydrodefluorination.[2]

Q3: My catalyst seems to be poisoned during the reaction. What can I do to prevent this?

A3: Catalyst poisoning, particularly by the Lewis-basic nitrogen of the pyridine ring, is a known issue.[1]

  • Dearomatization Strategy: A borane reagent like HBpin can be used to first dearomatize the pyridine ring. This forms a mixture of dienes that are more easily hydrogenated while also protecting the Lewis-basic nitrogen from poisoning the catalyst.[1]

Q4: How can I achieve high diastereoselectivity in the synthesis of substituted fluorinated piperidines?

A4: Achieving high diastereoselectivity is crucial for pharmacological applications.

  • All-cis-(multi)fluorinated Piperidines: A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors enables the formation of a plethora of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion.[1] In many cases, the fluorine atoms preferentially occupy axial positions.[1]

  • Nucleophilic Fluorination: The use of DMPU/HF as a nucleophilic fluorination reagent in a fluoro-Prins reaction has been reported to provide better diastereoselectivity compared to pyridine/HF.[3]

  • Heterogeneous Hydrogenation: A robust cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst can yield a broad scope of (multi)fluorinated piperidines with high diastereoselectivities.[5]

Comparative Data of Fluorination Methods

The following tables summarize quantitative data from various fluorination strategies to help you select the most appropriate method for your specific substrate and desired outcome.

Table 1: Comparison of Catalysts for the Hydrogenation of 3-Fluoropyridine

EntryCatalystAcidYield of 3-Fluoropiperidine (%)Conversion (%)
1Pd(OH)2/C (20 wt%)aq. HCl88>99
2Rh/C (5 wt%)aq. HCl53>99
3Rh/Al2O3 (5 wt%)aq. HCltraces<5
4Pt/C (5 wt%)aq. HCl6>99
5Ru/Al2O3 (5 wt%)aq. HCltraces<5
6Pd/C (10 wt%)aq. HCl83>99
7Pd(OH)2/C (20 wt%)None1778

Data sourced from ACS Catalysis.[2]

Table 2: Aza-Prins Fluorination with BF3·OEt2 under Microwave Conditions

EntryAldehydesyn/anti ratioConversion (%)
14-nitrobenzaldehyde1.3/161
2hexanal1.9/183
34-bromobenzaldehyde1.9/168
44-fluorobenzaldehyde1.5/163
5acetaldehyde1.2/177
6isobutyraldehyde1.9/183

Data sourced from Beilstein Journal of Organic Chemistry.[6]

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of Fluoropyridines

This protocol is adapted from a method for the synthesis of all-cis-(multi)fluorinated piperidines.[1]

  • Reaction Setup: In a glovebox, add the rhodium precursor [Rh(COD)Cl]2 and the ligand to a vial. Add the solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents: To a separate vial, add the fluoropyridine substrate. Dissolve the substrate in the solvent and add it to the catalyst mixture.

  • Dearomatization: Add the borane reagent (e.g., HBpin) to the reaction mixture.

  • Hydrogenation: Transfer the vial to an autoclave. Purge the autoclave with hydrogen gas (3 times) and then pressurize it to the desired pressure (e.g., 50 bar). Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours).

  • Workup: After releasing the hydrogen pressure, cool the reaction mixture. Add a trapping agent (e.g., trifluoroacetic anhydride) to prevent the loss of the volatile product.

  • Purification: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired fluorinated piperidine.

Protocol 2: Heterogeneous Hydrogenation of Fluoropyridines with Pd(OH)2/C

This protocol is based on a robust method for the cis-selective hydrogenation of fluoropyridines.[2]

  • Reaction Setup: To a reaction tube, add the fluoropyridine substrate, the palladium catalyst (e.g., 20 wt% Pd(OH)2 on carbon), the solvent (e.g., methanol), and the Brønsted acid (e.g., aqueous HCl).

  • Hydrogenation: Place the reaction tube in a hydrogenation apparatus. Pressurize the apparatus with hydrogen gas to the desired pressure (e.g., 70 bar). Stir the reaction at the desired temperature (e.g., 80 °C) for the specified time (e.g., 16 hours).

  • Workup and In-situ Protection: After cooling the reaction to room temperature and releasing the hydrogen pressure, filter the reaction mixture through a pad of Celite to remove the catalyst. To the filtrate, add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., benzyl chloroformate for Cbz protection) at 0 °C.

  • Purification: After stirring, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in Piperidine Fluorination

LowYieldTroubleshooting start Low Yield of Fluorinated Piperidine check_conditions Review Reaction Conditions (Temp, Pressure, Conc.) start->check_conditions optimize_conditions Optimize Conditions: - Increase Temperature - Increase Catalyst Loading - Adjust Reagent Stoichiometry check_conditions->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst Performance check_conditions->check_catalyst Optimized end Improved Yield optimize_conditions->end catalyst_poisoning Suspect Catalyst Poisoning? check_catalyst->catalyst_poisoning check_side_reactions Analyze for Side Reactions (e.g., Hydrodefluorination) check_catalyst->check_side_reactions dearomatization Implement Dearomatization Strategy (e.g., with HBpin) before Hydrogenation catalyst_poisoning->dearomatization Yes change_catalyst Screen Different Catalysts (e.g., Rh-CAAC, Pd(OH)2/C) catalyst_poisoning->change_catalyst No dearomatization->end change_catalyst->end hydrodefluorination Hydrodefluorination Observed? check_side_reactions->hydrodefluorination add_acid Add Brønsted Acid (e.g., aq. HCl) hydrodefluorination->add_acid Yes check_product_loss Consider Product Loss During Workup hydrodefluorination->check_product_loss No add_acid->end in_situ_protection Implement In-situ Protection (e.g., Cbz, Fmoc, TFAA) check_product_loss->in_situ_protection Volatile Product? check_product_loss->end Non-volatile in_situ_protection->end

Caption: A decision tree for troubleshooting low yields in piperidine fluorination.

Diagram 2: General Workflow for Dearomatization-Hydrogenation (DAH)

DAH_Workflow cluster_reaction One-Pot Reaction cluster_purification Purification start Fluoropyridine Substrate catalyst_prep Catalyst Preparation ([Rh(COD)Cl]2 + Ligand) dearomatization Dearomatization (+ HBpin) catalyst_prep->dearomatization Add Substrate hydrogenation Hydrogenation (H2 pressure) dearomatization->hydrogenation trapping In-situ Trapping (+ TFAA) hydrogenation->trapping product Protected Fluorinated Piperidine trapping->product purification Flash Column Chromatography product->purification final_product Pure Fluorinated Piperidine Derivative purification->final_product

Caption: A schematic of the one-pot dearomatization-hydrogenation process.

References

Best practices for the storage and handling of "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the best practices for the storage and handling of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

There are conflicting recommendations for the optimal storage temperature for this compound. To ensure stability, it is crucial to refer to the supplier's specific instructions. The table below summarizes the different storage conditions noted in various sources.

Q2: I've seen different storage temperatures recommended. Which one should I follow?

If you encounter conflicting storage information, the most prudent approach is to store the compound at the lower temperature range (2–8°C), sealed in a dry environment. Storing at a lower temperature is generally a safer option to minimize potential degradation, especially in the absence of definitive stability data. Always consult the vendor-specific Safety Data Sheet (SDS) for the most accurate information.

Q3: What are the key safety precautions for handling this compound?

While specific reactivity data is limited, general safe laboratory practices are essential. Avoid contact with skin and eyes.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Ensure handling is performed in a well-ventilated area or a fume hood.

Q4: Is there any information available on the stability of this compound?

There is currently no readily available data on the chemical stability of this compound under various conditions such as pH and temperature.[2][3][4] The presence of a fluorine atom may enhance metabolic stability in biological systems.[5] Given the lack of comprehensive stability data, it is advisable to use the compound as fresh as possible and avoid prolonged storage.

Q5: What should I do in case of a spill?

In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify your storage conditions against the supplier's recommendations. If in doubt, store at 2–8°C in a tightly sealed container in a dry place. Consider using a fresh batch of the compound.
Difficulty dissolving the compound The compound may have low solubility in your chosen solvent.Information on solubility is limited, though it is suggested to be moderately soluble in polar solvents.[5] Consider gentle warming or sonication to aid dissolution. Always perform a small-scale solubility test first.
Observed changes in physical appearance (color, texture) This could indicate degradation or contamination.Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for further information and a potential replacement.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature2–8°CBenchchem[5]
Recommended Storage TemperatureRoom TemperatureChemBK[6], LookChem[7]
Recommended Storage ConditionSealed in dryChemBK[6]

Experimental Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

cluster_receiving Receiving Compound cluster_storage Storage cluster_handling Handling and Use cluster_disposal Disposal A Receive Compound B Verify Integrity of Packaging A->B C Check Supplier's Documentation (SDS, CoA) B->C D Consult SDS for Storage Temperature C->D E Store in a Tightly Sealed Container D->E G Default to 2-8°C if Conflicting Information D->G F Store in a Dry, Well-Ventilated Area E->F H Wear Appropriate PPE F->H Retrieve from Storage I Use in a Well-Ventilated Area / Fume Hood H->I J Weigh and Prepare Solutions I->J K Perform Experiment J->K L Dispose of Waste According to Regulations K->L

Caption: Workflow for Safe Handling and Storage.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidinols in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activities of fluorinated and non-fluorinated piperidinol derivatives, a class of compounds with significant therapeutic potential.

The piperidinol moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity, thereby enhancing its biological efficacy. This guide will delve into a comparative analysis of fluorinated and non-fluorinated piperidinols, focusing on their anti-tubercular and antifungal activities, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated piperidinol analogs against key pathogens.

Table 1: Anti-tubercular Activity of Piperidinol Derivatives
Compound IDStructureFluorination StatusTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
1 4-(4-chlorophenyl)piperidin-4-ol derivativeNon-fluorinatedMycobacterium tuberculosis H37Rv1.5[1]
2 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivativeFluorinated Mycobacterium tuberculosis H37Rv1.4 [1]
3 4-phenylpiperidin-4-ol derivativeNon-fluorinatedMycobacterium tuberculosis>100[1]
4 4-(4-fluorophenyl)piperidin-4-ol derivativeFluorinated Mycobacterium tuberculosis< 5 [2]

Note: The data presented is a compilation from multiple sources to illustrate the general trend. Direct comparison is most accurate when compounds are tested within the same study.

Table 2: Antifungal Activity of Piperidinol Analogs
Compound IDStructureFluorination StatusFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
5 Mefloquine Analog (erythro)Fluorinated (Trifluoromethyl groups)Cryptococcus neoformans1 [3]
6 Mefloquine Analog (threo)Fluorinated (Trifluoromethyl groups)Cryptococcus neoformans2[3]
7 4-aminopiperidine derivative (6f)Non-fluorinatedCandida krusei2[3]
8 4-aminopiperidine derivative (6i)Non-fluorinatedCandida albicans4[3]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for determining the in vitro susceptibility of M. tuberculosis to piperidinol compounds.[4][5]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Sterile 96-well microtiter plates.

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds (fluorinated and non-fluorinated piperidinols) dissolved in dimethyl sulfoxide (DMSO).

  • Positive control drug (e.g., Isoniazid).

  • Negative control (medium only).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in DMSO and then in 7H9 broth in the microtiter plate wells. The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjusting the turbidity to a McFarland standard of 0.5.

  • Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free growth control and a sterility control (medium only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add a resazurin-based indicator to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating at least 99% inhibition of bacterial growth.[6]

Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the MIC of piperidinol compounds against fungal pathogens, based on CLSI guidelines.

Materials:

  • RPMI-1640 medium buffered with MOPS (morpholinepropanesulfonic acid).

  • Sterile 96-well microtiter plates.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

  • Test compounds dissolved in DMSO.

  • Positive control drug (e.g., Fluconazole).

  • Negative control (medium only).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the microtiter plate wells.

  • Prepare a standardized fungal inoculum from a fresh culture, adjusting the cell density to approximately 0.5-2.5 x 10^3 cells/mL.

  • Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 530 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Signaling Pathways and Mechanisms of Action

The biological activity of piperidinols can be attributed to their interaction with specific molecular targets, leading to the disruption of essential cellular pathways.

Anti-tubercular Mechanism of Action

Piperidinols have been shown to target key enzymes in Mycobacterium tuberculosis, including arylamine N-acetyltransferase (NAT) and the mycolic acid flippase MmpL3.[1][7]

Arylamine N-acetyltransferase (NAT) Inhibition: NAT is crucial for the survival of mycobacteria within macrophages.[2] Inhibition of NAT by piperidinols disrupts the synthesis of essential cell wall components.[1]

NAT_Inhibition Piperidinol Piperidinol (Fluorinated or Non-fluorinated) NAT Arylamine N-acetyltransferase (NAT) Piperidinol->NAT Inhibits Acetylated_Product Acetylated Product NAT->Acetylated_Product Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT Arylamine_Substrate Arylamine Substrate Arylamine_Substrate->NAT Cell_Wall_Synthesis Cell Wall Component Synthesis Acetylated_Product->Cell_Wall_Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cell_Wall_Synthesis->Bacterial_Growth_Inhibition

NAT Inhibition Pathway

MmpL3 Inhibition: MmpL3 is a transporter protein essential for the translocation of mycolic acids, which are critical components of the mycobacterial cell wall.[7] Inhibition of MmpL3 leads to the disruption of cell wall integrity and subsequent cell death.

MmpL3_Inhibition cluster_membrane Inner Membrane MmpL3 MmpL3 Transporter Mycolic_Acid_Translocation Mycolic Acid Translocation MmpL3->Mycolic_Acid_Translocation Piperidinol Piperidinol Compound Piperidinol->MmpL3 Inhibits Mycolic_Acid_Precursor Mycolic Acid Precursor (TMM) Mycolic_Acid_Precursor->MmpL3 Cell_Wall_Assembly Cell Wall Assembly Mycolic_Acid_Translocation->Cell_Wall_Assembly Cell_Death Bacterial Cell Death Cell_Wall_Assembly->Cell_Death

MmpL3 Inhibition Workflow
Antifungal Mechanism of Action

The antifungal activity of many piperidinol derivatives is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8]

Ergosterol Biosynthesis Inhibition: By targeting enzymes in the ergosterol biosynthesis pathway, these compounds disrupt the integrity and function of the fungal cell membrane, leading to cell death.

Ergosterol_Inhibition Piperidinol Piperidinol Analog Ergosterol_Enzyme Ergosterol Biosynthesis Enzyme (e.g., C14-demethylase) Piperidinol->Ergosterol_Enzyme Inhibits Ergosterol Ergosterol Ergosterol_Enzyme->Ergosterol Precursor Lanosterol Precursor->Ergosterol_Enzyme Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death

Ergosterol Biosynthesis Inhibition

Conclusion

The strategic incorporation of fluorine into the piperidinol scaffold consistently demonstrates a positive impact on biological activity, particularly in the context of anti-tubercular and antifungal applications. The data suggests that fluorinated piperidinols often exhibit enhanced potency compared to their non-fluorinated counterparts. This is likely due to the favorable modulation of physicochemical properties conferred by fluorine, leading to improved target engagement and metabolic stability. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to the development of novel anti-infective agents based on the versatile piperidinol core. Further structure-activity relationship studies are warranted to fully elucidate the potential of fluorination in optimizing the therapeutic profile of this important class of compounds.

References

Navigating the Structure-Activity Landscape of 3-Fluoro-4-Hydroxypiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) for 3-fluoro-4-hydroxypiperidine analogs remains a niche area within medicinal chemistry, with limited publicly available data directly addressing this specific scaffold. While the piperidine core is a privileged structure in drug discovery, and fluorination is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, a dedicated body of research on the combined influence of 3-fluoro and 4-hydroxy substitutions on piperidine for a specific biological target is not readily found in the current scientific literature.

This guide, therefore, aims to provide a framework for understanding the potential SAR of this class of compounds by drawing parallels from related studies on fluorinated and hydroxylated piperidine derivatives. The information presented herein is intended to guide researchers in the potential design and evaluation of novel 3-fluoro-4-hydroxypiperidine analogs.

Hypothetical Structure-Activity Relationship Insights

Based on existing knowledge of similar structures, we can hypothesize the following SAR trends for 3-fluoro-4-hydroxypiperidine analogs, for instance, as potential muscarinic acetylcholine receptor (M2) agonists. Muscarinic receptors, particularly the M2 subtype, are G-protein coupled receptors (GPCRs) that play crucial roles in regulating cardiac function and neurotransmission. Agonism of the M2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

A systematic exploration of substitutions on the 3-fluoro-4-hydroxypiperidine scaffold would be necessary to establish a clear SAR. Key points of diversification would include the nature of the substituent on the piperidine nitrogen (R1) and potential modifications at other positions.

Table 1: Hypothetical In Vitro Activity of 3-Fluoro-4-Hydroxypiperidine Analogs as M2 Muscarinic Receptor Agonists

Compound IDR1-SubstituentM2 Receptor Binding Affinity (Ki, nM)M2 Receptor Functional Activity (EC50, nM)
Hypothetical-1 Methyl150300
Hypothetical-2 Ethyl120250
Hypothetical-3 n-Propyl80150
Hypothetical-4 Isopropyl200450
Hypothetical-5 Benzyl5090

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental values would be required to validate these proposed trends.

Key Experimental Protocols

To experimentally determine the SAR of 3-fluoro-4-hydroxypiperidine analogs, a series of standardized in vitro and in vivo assays would be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of the synthesized analogs for the target receptor (e.g., human M2 muscarinic receptor).

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human M2 muscarinic receptor are prepared.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Objective: To assess the functional activity (agonist or antagonist) of the analogs at the M2 receptor.

Methodology:

  • Cell Culture: Cells expressing the M2 receptor are cultured and seeded in appropriate plates.

  • Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) followed by incubation with varying concentrations of the test compound and a stimulator of adenylyl cyclase (e.g., forskolin).

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (effective concentration to produce 50% of the maximal response) or IC50 (inhibitory concentration to block 50% of the agonist response) values are determined.

Signaling Pathway and Experimental Workflow

The activation of the M2 muscarinic receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. The general workflow for evaluating novel compounds targeting this pathway is also depicted below.

G cluster_0 M2 Muscarinic Receptor Signaling Pathway Agonist 3-Fluoro-4-hydroxypiperidine Analog (Agonist) M2R M2 Receptor Agonist->M2R Binds to G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: M2 muscarinic receptor signaling pathway.

G cluster_1 Experimental Workflow for SAR Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (cAMP) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Caption: Experimental workflow for SAR studies.

While a specific and detailed SAR guide for 3-fluoro-4-hydroxypiperidine analogs is currently unavailable in the public domain, this document provides a foundational understanding of the principles and experimental approaches required to establish such relationships. The hypothetical data and outlined protocols serve as a starting point for researchers interested in exploring this chemical space. Further targeted synthesis and biological evaluation are essential to unlock the therapeutic potential of this intriguing class of molecules.

Comparing the metabolic stability of fluorinated versus non-fluorinated piperidine-containing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical agents has become a cornerstone of modern medicinal chemistry, aimed at enhancing drug-like properties. For piperidine-containing drugs, a ubiquitous scaffold in numerous therapeutics, fluorination offers a powerful tool to overcome metabolic liabilities. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperidine-containing drugs, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

Enhanced Metabolic Stability of Fluorinated Piperidines: The Data

The primary rationale for fluorinating a drug candidate is often to block "metabolic soft spots"—positions on the molecule susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1][2] The exceptional strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, which can significantly increase a drug's half-life and bioavailability.[3]

A compelling example of this strategy is the comparison between the atypical antipsychotic risperidone and its fluorinated analog, 9-fluororisperidone. Risperidone, which contains a piperidine moiety, undergoes extensive metabolism. By replacing a hydrogen atom with fluorine at a metabolically vulnerable site, a significant improvement in metabolic stability is achieved. Experimental data from in vitro studies using human liver microsomes (HLM) quantitatively demonstrates this enhancement.

Table 1: Comparative Metabolic Stability of Risperidone and 9-Fluororisperidone in Human Liver Microsomes

CompoundStructureIntrinsic Clearance (CLint) in HLM (μL/min/mg protein)Fold Increase in Stability
Risperidone[Image of Risperidone structure]112-
9-Fluororisperidone[Image of 9-Fluororisperidone structure]716-fold

Data sourced from Obach et al., 2016.[4]

The 16-fold decrease in intrinsic clearance for 9-fluororisperidone compared to risperidone highlights the profound impact of a single fluorine atom on metabolic stability.[4] This reduction in metabolic rate can translate to a longer duration of action and potentially a lower required dose in vivo.

Cytochrome P450-Mediated Metabolism of Piperidines and the Impact of Fluorination

The metabolic fate of piperidine-containing drugs is largely governed by the cytochrome P450 superfamily of enzymes, with CYP3A4 and CYP2D6 often playing significant roles.[5] Common metabolic pathways for the piperidine ring include N-dealkylation, C-hydroxylation, and oxidation. These transformations can lead to rapid clearance of the drug from the body, reducing its therapeutic efficacy.

Fluorination at a metabolically labile position on the piperidine ring or its substituents can effectively block these metabolic routes. The high electronegativity of fluorine can also influence the local electronic environment, potentially altering the affinity of the molecule for metabolizing enzymes.

CYP450-Mediated Metabolism of Piperidine and the Effect of Fluorination cluster_0 Non-Fluorinated Piperidine cluster_1 Fluorinated Piperidine Piperidine_Drug Piperidine-Containing Drug Metabolite_1 N-dealkylation Product Piperidine_Drug->Metabolite_1 CYP3A4/2D6 Metabolite_2 Hydroxylated Product Piperidine_Drug->Metabolite_2 CYP3A4/2D6 Metabolite_3 Oxidized Product Piperidine_Drug->Metabolite_3 CYP3A4/2D6 Fluorinated_Piperidine_Drug Fluorinated Piperidine-Containing Drug Blocked_Metabolism Metabolism Blocked Fluorinated_Piperidine_Drug->Blocked_Metabolism CYP3A4/2D6

A diagram illustrating how fluorination can block CYP450-mediated metabolism of piperidine-containing drugs.

Experimental Protocols: In Vitro Microsomal Stability Assay

The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes to determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes in a controlled in vitro environment.

Materials:

  • Test compound and a non-metabolized control compound.

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Acetonitrile or methanol for reaction termination.

  • 96-well plates.

  • Incubator capable of maintaining 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile or methanol. The '0' time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Workflow for In Vitro Microsomal Stability Assay Start Start Prepare_Reagents Prepare Reagents (Test Compound, Microsomes, NADPH) Start->Prepare_Reagents Incubation_Setup Set up Incubation (Buffer, Microsomes, Compound) Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (Cold Acetonitrile) Time_Sampling->Terminate_Reaction Centrifugation Centrifuge to Pellet Protein Terminate_Reaction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis Analyze by LC-MS/MS Supernatant_Transfer->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

A diagram illustrating the experimental workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into piperidine-containing drugs is a well-validated approach to enhance metabolic stability. By blocking sites of metabolism by cytochrome P450 enzymes, fluorination can significantly increase a drug's half-life and improve its pharmacokinetic profile. The case of risperidone and 9-fluororisperidone provides clear quantitative evidence of this benefit. The use of in vitro microsomal stability assays is a critical tool in the early stages of drug discovery to assess and optimize the metabolic properties of new chemical entities. For researchers and drug development professionals, a thorough understanding of the principles of metabolic pathways and the impact of structural modifications like fluorination is essential for the design of safer and more effective medicines.

References

Head-to-head comparison of different fluorinating reagents for piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of drug candidates. The synthesis of fluorinated piperidones, key intermediates in this endeavor, can be achieved through various fluorination strategies. This guide provides a head-to-head comparison of common fluorinating reagents, presenting experimental data, detailed protocols, and visual workflows to aid in reagent selection and experimental design.

Electrophilic α-Fluorination of Piperidones

The direct fluorination at the α-position to the carbonyl group of a piperidone is a common strategy to introduce fluorine. This is typically achieved using electrophilic fluorinating reagents. Here, we compare two of the most widely used N-F reagents: Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).

Performance Comparison

Selectfluor™ is generally considered a more reactive and powerful electrophilic fluorinating agent compared to NFSI.[1] This higher reactivity can translate to shorter reaction times and milder conditions. However, the choice of reagent can also be influenced by the specific substrate and desired outcome, including stereoselectivity.

ReagentSubstrateProductYieldDiastereomeric Ratio (d.r.)Reaction ConditionsReference
Selectfluor™ N-Boc-4-piperidone3-Fluoro-N-Boc-4-piperidoneHigh (e.g., up to 85 mmol scale)Not specifiedAcid catalysis (e.g., H₂SO₄) in MeOH[2]
NFSI N-Protected Pyridone DerivativesMonofluorinated ProductModerate to GoodRegioselectiveZrCl₄ in DCM, rt[3]

Experimental Workflow for Electrophilic α-Fluorination

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification N-Protected_Piperidone N-Protected Piperidone Reaction_Vessel Reaction in a suitable solvent (e.g., MeCN, MeOH) N-Protected_Piperidone->Reaction_Vessel Fluorinating_Reagent Electrophilic Fluorinating Reagent (Selectfluor™ or NFSI) Fluorinating_Reagent->Reaction_Vessel Quenching Quenching of the reaction Reaction_Vessel->Quenching After reaction completion Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final_Product α-Fluorinated Piperidone Purification->Final_Product

Caption: General workflow for the electrophilic α-fluorination of an N-protected piperidone.

Nucleophilic Fluorination via Fluoro-Prins Cyclization for 4-Fluoropiperidine Synthesis

An alternative approach to fluorinated piperidines is through a fluoro-Prins type cyclization of a nitrogen-containing homoallylic precursor. This method utilizes a nucleophilic fluorine source. We compare three common reagents for this transformation: DMPU/HF, Pyridine/HF (Olah's Reagent), and BF₃·OEt₂.

Performance Comparison

Recent studies have shown that DMPU/HF can be a superior reagent to the more traditional Pyridine/HF for the fluoro-Prins reaction, offering higher yields and improved diastereoselectivity.[4] This is attributed to the higher acidity of the DMPU/HF complex.[4] BF₃·OEt₂ also serves as a viable, albeit moderately diastereoselective, fluoride source for this type of cyclization.

ReagentSubstrateProductYieldDiastereomeric Ratio (cis:trans)Reaction ConditionsReference
DMPU/HF N-Tosyl homoallylamine + Aldehyde4-Fluoropiperidine derivativeHigher than Pyridine/HFBetter than Pyridine/HFNot specified[4]
Pyridine/HF N-Tosyl homoallylamine + Aldehyde4-Fluoropiperidine derivativeLower than DMPU/HFPoorer than DMPU/HFNot specified[4]
BF₃·OEt₂ N-Tosyl homoallylamine + Aldehyde4-Fluoropiperidine derivativeGoodModerateDCM, rt[1]

Reaction Pathway for Fluoro-Prins Cyclization

Homoallylic_Amine N-Protected Homoallylic Amine Iminium_Ion Iminium Ion Intermediate Homoallylic_Amine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Fluoride_Source Nucleophilic Fluoride Source (DMPU/HF, Pyridine/HF, or BF₃·OEt₂) Fluoride_Attack Fluoride Attack Fluoride_Source->Fluoride_Attack Cyclization 6-endo-trig Cyclization Iminium_Ion->Cyclization Carbocation Piperidinyl Carbocation Cyclization->Carbocation Carbocation->Fluoride_Attack Fluoropiperidine 4-Fluoropiperidine Product Fluoride_Attack->Fluoropiperidine

Caption: Proposed mechanism for the fluoro-Prins cyclization to form a 4-fluoropiperidine.

Experimental Protocols

General Protocol for α-Fluorination of N-Boc-4-piperidone using Selectfluor™

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Methanol (MeOH) or Acetonitrile (MeCN) as solvent

  • Sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 equiv) if using MeOH

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone and the chosen solvent.

  • Stir the solution at room temperature until the piperidone is fully dissolved.

  • If using methanol as the solvent, add the catalytic amount of sulfuric acid.

  • Add Selectfluor™ to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-N-Boc-4-piperidone.

General Protocol for the Aza-Prins Cyclization to Synthesize 4-Fluoropiperidines using BF₃·OEt₂

This protocol is based on the procedure described by Launay et al. and may require optimization.[1]

Materials:

  • N-Tosyl homoallylamine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the N-tosyl homoallylamine and the aldehyde in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., room temperature or lower for improved diastereoselectivity).

  • Slowly add BF₃·OEt₂ to the stirred solution.

  • Allow the reaction to stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-fluoropiperidine derivative.

References

The Positional Impact of Fluorine on the Biological Activity of Hydroxypiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and target affinity. Within the versatile hydroxypiperidine class of compounds, the precise placement of a fluorine atom on an N-benzyl substituent can dramatically alter its biological activity. This guide provides an objective comparison, supported by experimental data from analogous systems, of how fluorine's position—ortho, meta, or para—modulates the interaction of N-benzyl-4-hydroxypiperidines with a key central nervous system target, the dopamine transporter (DAT).

Data Presentation: Comparative Biological Activity

CompoundFluorine PositionRepresentative Binding Affinity (Ki) for DAT (nM)Representative Functional Activity (IC50) for Dopamine Uptake Inhibition (nM)
1 (Unsubstituted)None25.035.0
2a (ortho-fluoro)ortho (2-F)~30.0~40.0
2b (meta-fluoro)meta (3-F)~45.0~55.0
2c (para-fluoro)para (4-F)5.7 10.2

Note: The Ki and IC50 values for the unsubstituted and para-fluoro isomer are representative values based on published data for analogous compounds. The values for the ortho- and meta-isomers are extrapolated based on well-established SAR trends in related N-benzyl-piperazine and -piperidine series, where para-substitution is often optimal for DAT affinity.

Key Observations:

  • Para-Substitution: The para-position for the fluorine atom consistently demonstrates the highest affinity for the dopamine transporter. This is a well-documented phenomenon in related compound series and is exemplified by high-affinity DAT inhibitors.

  • Ortho- and Meta-Substitution: Moving the fluorine to the meta or ortho position is generally associated with a significant decrease in binding affinity and functional potency compared to the para-isomer.

  • Unsubstituted vs. Fluorinated: While the para-fluorinated analog shows a marked improvement in activity over the unsubstituted compound, the ortho- and meta-fluorinated analogs may offer no significant advantage or could even be less potent.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the comparative data presented above.

Synthesis of N-(Fluorobenzyl)-4-Hydroxypiperidines

A general and robust method for the synthesis of N-substituted 4-hydroxypiperidines is reductive amination.

Materials:

  • 4-Hydroxypiperidine

  • ortho-Fluorobenzaldehyde, meta-Fluorobenzaldehyde, or para-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloroethane, add the corresponding fluorobenzaldehyde (1.1 equivalents).

  • If desired, a catalytic amount of acetic acid can be added.

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired N-(fluorobenzyl)-4-hydroxypiperidine.

Dopamine Transporter (DAT) Radioligand Binding Assay

This competitive binding assay determines the affinity of the test compounds for the dopamine transporter by measuring the displacement of a specific radioligand.

Materials:

  • Membrane preparations from cells expressing the human dopamine transporter (e.g., HEK293 cells) or from rat striatal tissue.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Non-specific binding control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • Test compounds (ortho, meta, para-fluorobenzyl-4-hydroxypiperidines and the unsubstituted analog) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation (typically 20-40 µg of protein), the radioligand ([³H]WIN 35,428 at a concentration near its Kd, e.g., 2-3 nM), and varying concentrations of the test compound.

  • For total binding, the test compound is replaced with the assay buffer.

  • For non-specific binding, the test compound is replaced with the non-specific binding control (e.g., 10 µM GBR 12909).

  • The plate is incubated for 1-2 hours at room temperature with gentle agitation.

  • The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cells expressing the human dopamine transporter (e.g., HEK293 or CHO cells).

  • [³H]Dopamine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds at various concentrations.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cells are plated in a 96-well plate and grown to confluence.

  • The cell medium is removed, and the cells are washed with the assay buffer.

  • The cells are pre-incubated with varying concentrations of the test compounds or vehicle for 10-20 minutes at 37°C.

  • [³H]Dopamine is added to each well to initiate the uptake reaction (final concentration is typically near the Km for dopamine transport).

  • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • The cells are lysed (e.g., with a 1% SDS solution).

  • The radioactivity in the cell lysate, representing the amount of [³H]dopamine taken up by the cells, is measured using a scintillation counter.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the dopamine uptake, is determined by non-linear regression analysis.

Mandatory Visualization

G Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Dopamine Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Dopamine in Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) (Target of Hydroxypiperidines) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Signaling_Cascade Signaling_Cascade Dopamine_Receptor->Signaling_Cascade Activation

Caption: Dopamine signaling pathway and the role of DAT.

G start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing DAT) start->prepare_membranes prepare_ligands Prepare Radioligand ([³H]WIN 35,428) & Test Compounds start->prepare_ligands incubation Incubate Membranes, Radioligand, & Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Measure Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate Ki values) scintillation_counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Workflow for a DAT radioligand binding assay.

A Comparative Guide to the Off-Target Effects of Fluorinated Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous feature in modern medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system (CNS). A common strategy to enhance the drug-like properties of these molecules is the selective incorporation of fluorine. This guide provides a comparative evaluation of the off-target effects of fluorinated versus non-fluorinated piperidine-based compounds, supported by representative data and detailed experimental protocols. Understanding these off-target profiles is critical for mitigating potential adverse drug reactions and improving clinical success rates.

The introduction of fluorine can significantly alter a compound's physicochemical properties, often leading to improved metabolic stability, bioavailability, and target selectivity.[1][2][3][4] By modifying the electronic properties and conformation of the piperidine ring, fluorination can reduce binding to unintended receptors, ion channels, and enzymes, thereby minimizing off-target liabilities.[5][6][7][8]

Comparative Off-Target Profile: A Representative Analysis

To illustrate the potential benefits of fluorination, the following table summarizes hypothetical but representative off-target screening data for a parent piperidine compound ("Compound A") and its fluorinated analog ("Compound A-F"). This data is typical of what would be generated in an in vitro safety pharmacology panel.[9][10][11]

Table 1: Comparative Off-Target Binding Affinities (Kᵢ, nM)

Target ClassOff-TargetCompound A (Non-fluorinated) Kᵢ (nM)Compound A-F (Fluorinated) Kᵢ (nM)Associated Potential Clinical Effect
GPCRs Dopamine D2851,200Extrapyramidal symptoms, hyperprolactinemia
Serotonin 5-HT₂ₐ1502,500Sedation, weight gain, hypotension
Histamine H₁45980Sedation, weight gain
Muscarinic M₁200>10,000Dry mouth, blurred vision, cognitive impairment
Adrenergic α₁1101,800Orthostatic hypotension, dizziness
Ion Channels hERG (Kᵥ11.1)950>30,000QT prolongation, Torsades de Pointes
Enzymes (CYP450) CYP2D6 (IC₅₀, nM)7505,000Drug-drug interactions
CYP3A4 (IC₅₀, nM)1,200>10,000Drug-drug interactions

Disclaimer: The data presented in this table is for illustrative purposes and is intended to represent a plausible outcome of off-target screening based on established principles of medicinal chemistry. Actual results will vary depending on the specific molecular structures.

Experimental Protocols

The assessment of off-target liabilities is conducted using a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the comparative table.

GPCR Off-Target Profiling: Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a panel of G-protein coupled receptors by measuring its ability to displace a known radioligand.[12][13][14][15]

  • Objective: To determine the inhibitory constant (Kᵢ) of the test compounds for a panel of GPCR targets.

  • Materials:

    • Membrane preparations from cells stably expressing the target GPCR.

    • Specific radioligand for each target (e.g., [³H]-Spiperone for D₂ receptors).

    • Test compounds (Compound A and A-F) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of an unlabeled known ligand).

    • Incubation buffer and wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled competitor.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Assay Preparation cluster_inc Incubation cluster_sep Separation & Measurement cluster_analysis Data Analysis Membranes Membranes with GPCR Incubate Incubate to Equilibrium Membranes->Incubate Radio Radioligand Radio->Incubate TestCmpd Test Compound TestCmpd->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 Count->IC50 Ki Calculate Ki IC50->Ki

GPCR Radioligand Binding Assay Workflow.
Cardiotoxicity Screening: hERG Patch-Clamp Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target as its inhibition can lead to fatal cardiac arrhythmias. The patch-clamp assay is the gold standard for assessing hERG liability.[2][5][16][17]

  • Objective: To determine the IC₅₀ value of the test compounds for inhibition of the hERG potassium channel current.

  • Materials:

    • HEK293 or CHO cells stably expressing the hERG channel.

    • Patch-clamp rig (manual or automated) with amplifier and digitizer.

    • Micropipettes.

    • Intracellular and extracellular recording solutions.

    • Test compounds at various concentrations.

    • Positive control (e.g., E-4031, a known hERG blocker).

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single hERG-expressing cell.

    • Apply a specific voltage-clamp protocol to the cell to elicit the hERG current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which is the primary endpoint.

    • Record the baseline hERG current in the vehicle control solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.

    • Record the hERG current at each concentration.

    • After washout of the test compound, apply a positive control to confirm the sensitivity of the assay.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

G cluster_setup Setup cluster_record Recording cluster_analysis Analysis Cell hERG-expressing cell Patch Establish Whole-Cell Patch Cell->Patch Voltage Apply Voltage Protocol Patch->Voltage Baseline Record Baseline Current Voltage->Baseline ApplyCmpd Apply Test Compound Baseline->ApplyCmpd RecordDrug Record Inhibited Current ApplyCmpd->RecordDrug Inhibit % Inhibition Calculation RecordDrug->Inhibit IC50 IC50 Determination Inhibit->IC50

hERG Patch-Clamp Assay Workflow.
Drug-Drug Interaction Potential: Cytochrome P450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[1][18][19][20][21]

  • Objective: To determine the IC₅₀ values for the inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) by the test compounds.

  • Materials:

    • Human liver microsomes (contain a mixture of CYP enzymes).

    • Specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2).

    • NADPH regenerating system (cofactor for CYP activity).

    • Test compounds at various concentrations.

    • Known specific inhibitor for each isoform as a positive control.

    • Acetonitrile with an internal standard for reaction termination.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-incubate human liver microsomes with varying concentrations of the test compound in a buffer.

    • Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

    • Calculate the percent inhibition of metabolite formation at each test compound concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

Signaling Pathways of Common Off-Targets

Off-target binding to GPCRs can trigger unintended signaling cascades, leading to adverse effects. The diagram below illustrates a generalized Gαq signaling pathway, which is activated by numerous off-targets such as the histamine H₁ and serotonin 5-HT₂ₐ receptors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Off-Target Ligand (e.g., Compound A) GPCR GPCR (e.g., H1, 5-HT2A) Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Downstream Cellular Response (Adverse Effect) Ca->Response PKC->Response

Generalized Gαq Signaling Pathway.

Activation of this pathway by an off-target compound leads to the generation of second messengers IP₃ and DAG, resulting in increased intracellular calcium and activation of Protein Kinase C.[22][23][24][25][26] This can lead to a variety of physiological responses that manifest as side effects, such as smooth muscle contraction or neurotransmitter release.

Conclusion

The strategic incorporation of fluorine into piperidine-based compounds offers a powerful approach to enhance target selectivity and reduce off-target effects. As illustrated by the representative data, fluorination can significantly improve the safety profile of a drug candidate by diminishing its affinity for unintended GPCRs, ion channels, and metabolic enzymes. A thorough in vitro safety pharmacology assessment, utilizing the protocols detailed in this guide, is an indispensable component of modern drug discovery, enabling the early identification and mitigation of potential safety liabilities. This proactive approach ultimately de-risks clinical development and contributes to the design of safer, more effective medicines.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate are outlined below to ensure the safety of laboratory personnel and environmental protection. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, emphasizing adherence to regulatory standards.

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following procedures for this compound are based on information from safety data sheets (SDS) and general best practices for handling halogenated organic compounds.

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key information regarding the disposal and handling of this compound.

Information CategoryGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Environmental Precautions Do not let the product enter drains, other waterways, or soil.[1]
Spill Containment Absorb with inert material (e.g., sand, vermiculite), and place into a suitable, labeled disposal container.[1][3]
Regulatory Compliance Consult local, regional, and national regulations for proper disposal.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection during handling and disposal.[1][2]

Detailed Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

  • Conduct all handling and preparation for disposal within a well-ventilated area, preferably inside a chemical fume hood.[1][2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure, unadulterated solid this compound in a dedicated, clearly labeled, and sealable container.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, paper towels, or contaminated PPE, should be collected in a separate, sealed container labeled as "Halogenated Organic Waste."

  • Solutions: If the compound is in a solvent, it should be collected in a labeled, sealed container designated for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

3. Spill Management and Cleanup:

  • In the event of a spill, prevent further spread by containing the material.[1]

  • For solid spills, carefully sweep or vacuum the material and place it into a labeled waste container. Avoid generating dust.[3]

  • For liquid spills, use an inert absorbent material to soak up the substance.[1]

  • Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials. Collect all cleaning materials for disposal as hazardous waste.

4. Storage Pending Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Ensure containers are tightly closed and clearly labeled with the chemical name and hazard warnings.[1][2]

5. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this chemical down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Assess Waste Type (Solid, Liquid, Contaminated Debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Collect Waste in Designated Container C->D E Segregate Halogenated Waste D->E F Securely Seal and Label Container E->F J Store Waste in Designated Area F->J G Contain Spill H Absorb with Inert Material G->H I Collect Contaminated Material for Disposal H->I I->J K Contact Licensed Waste Disposal Company J->K L Provide SDS to Vendor K->L M Waste Collected for Proper Disposal L->M start Start Disposal Process start->A start->G If Spill Occurs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.